3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
説明
特性
IUPAC Name |
(E)-3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZHCLJVOYYMR-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The structural validation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the spectroscopic analysis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid , a highly substituted cinnamic acid derivative. By deconstructing its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) profiles, this guide establishes a definitive framework for structural elucidation. Emphasis is placed on the causality behind experimental observations—explaining why specific functional groups yield distinct spectral signatures—and the implementation of self-validating analytical protocols.
Structural Deconstruction & Analytical Causality
To design an effective analytical strategy, we must first deconstruct the molecule into its functional domains and anticipate their spectroscopic behavior based on fundamental physical chemistry [1].
-
The Prop-2-enoic Acid (Cinnamic) Tail: This α,β -unsaturated carboxylic acid moiety is highly conjugated with the aromatic ring. This conjugation lowers the force constant of the carbonyl (C=O) bond, shifting its IR stretching frequency lower than that of isolated aliphatic acids. In NMR, the trans ( E ) geometry dictates a large vicinal coupling constant ( 3J≈16.0 Hz) between the olefinic protons due to the Karplus relationship at a ~180° dihedral angle.
-
The 1,2,3-Trisubstituted Aromatic Core: The asymmetric substitution pattern creates a distinct AMX or ABX spin system in 1 H NMR. The electronic push-pull dynamics from the two electron-donating alkoxy groups at C2 and C3 significantly shield the ortho and para aromatic protons.
-
The Ether Linkages (Cyclohexyloxy & Ethoxy): The steric bulk of the cyclohexyloxy group at the C2 position restricts the rotational freedom of the cinnamic tail. In mass spectrometry, these aliphatic ethers are prime sites for predictable fragmentation, specifically the loss of neutral alkenes (cyclohexene and ethylene) via McLafferty-type rearrangements.
Caption: Sequential multi-modal spectroscopic workflow for complete structural validation.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, every analytical run must operate as a closed, self-validating system. The following protocols integrate mandatory system suitability checks.
FT-IR Spectroscopy Protocol
-
System Suitability: Perform a background scan using a clean, dry Attenuated Total Reflectance (ATR) diamond crystal. Validate wavenumber accuracy using a standard polystyrene film (verifying the sharp 1601 cm⁻¹ and 1028 cm⁻¹ bands).
-
Sample Preparation: Place 1–2 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact without crushing the crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
-
Self-Validation: Confirm the absence of a broad water peak at ~3400 cm⁻¹ in the background scan to rule out moisture contamination before interpreting the sample's carboxylic acid O-H stretch.
Nuclear Magnetic Resonance (NMR) Protocol
-
System Suitability: Tune and match the NMR probe for 1 H and 13 C frequencies. Perform 3D shimming on a standard sample to achieve a line width of <0.5 Hz for the reference peak.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Data Acquisition:
-
1 H NMR (600 MHz): 16 transients, 30° pulse angle, 5-second relaxation delay (to ensure full relaxation of the carboxylic proton).
-
13 C NMR (150 MHz): 1024 transients, power-gated broadband proton decoupling, 2-second relaxation delay.
-
-
Self-Validation: Calibrate the chemical shifts internally using the TMS signal at δ 0.00 ppm and the residual CHCl 3 solvent peak at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
System Suitability: Calibrate the ESI-TOF mass spectrometer using a standard calibration mix (e.g., sodium formate clusters) to achieve a mass accuracy of <2 ppm.
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Data Acquisition: Operate in Electrospray Ionization Negative mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.
-
Self-Validation: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, [M-H]⁻ m/z 554.2615) during the run. Real-time mass correction against this known standard ensures that the exact mass of the analyte is definitively verified.
Vibrational Spectroscopy (FT-IR) Analysis
Infrared spectroscopy provides immediate confirmation of the compound's functional architecture. The conjugation within cinnamic acid derivatives fundamentally alters their vibrational mechanics [3].
| Functional Group | Wavenumber (cm⁻¹) | Peak Characteristics | Causality & Structural Significance |
| O-H (Carboxylic) | 2500 – 3200 | Very broad, strong | Extensive intermolecular hydrogen bonding of the carboxylic acid dimers obscures the aliphatic C-H stretches. |
| C=O (Carbonyl) | ~1685 | Sharp, strong | The C=O stretch is shifted lower than isolated aliphatic acids (~1710 cm⁻¹) due to extended π -conjugation with the alkene and aromatic ring, which increases its single-bond character. |
| C=C (Alkene) | ~1625 | Sharp, medium | Corresponds to the α,β -unsaturated alkene. Its intensity is enhanced by the polar asymmetry of the molecule. |
| C=C (Aromatic) | ~1580, 1490 | Sharp, medium | Characteristic skeletal vibrations of the 1,2,3-trisubstituted benzene ring. |
| C-O-C (Ether) | ~1240, 1050 | Sharp, strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkages (cyclohexyloxy and ethoxy groups). |
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for establishing regiochemistry and stereochemistry. The data below reflects the expected chemical shifts based on the electronic environments of the molecule [2].
1 H NMR Data (600 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment & Causality |
| ~12.00 | br s | 1H | - | -COOH : Highly deshielded due to oxygen electronegativity and H-bonding. |
| ~8.05 | d | 1H | 16.0 | H- β (Alkene) : Strongly deshielded by the aromatic ring and the β -resonance effect of the carbonyl. The 16.0 Hz coupling confirms the trans ( E ) geometry. |
| ~7.20 | dd | 1H | 8.0, 1.5 | Ar-H6 : Ortho to the alkene. Deshielded by the proximity of the conjugated system. |
| ~7.05 | t | 1H | 8.0 | Ar-H5 : Meta to the alkene. Splits into a pseudo-triplet due to ortho coupling with H4 and H6. |
| ~6.95 | dd | 1H | 8.0, 1.5 | Ar-H4 : Ortho to the ethoxy group. Highly shielded by the electron-donating resonance (+R effect) of the ether oxygen. |
| ~6.45 | d | 1H | 16.0 | H- α (Alkene) : Shielded relative to H- β due to the polarization of the C=C double bond by the carbonyl group. |
| ~4.15 | m | 1H | - | -CH-O- (Cyclohexyl) : Deshielded purely by the inductive effect of the adjacent oxygen. |
| ~4.05 | q | 2H | 7.0 | -CH 2 -O- (Ethoxy) : Standard methylene splitting adjacent to a methyl group and an oxygen atom. |
| ~1.20 - 2.00 | m | 10H | - | -CH
2
|
| ~1.45 | t | 3H | 7.0 | -CH 3 (Ethoxy) : Standard methyl triplet. |
13 C NMR Data (150 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Assignment | Causality & Structural Significance |
| ~172.5 | C=O | Carboxylic acid carbonyl carbon. |
| ~152.0 | Ar-C3 | Directly attached to the ethoxy oxygen; highly deshielded by electronegativity. |
| ~146.0 | Ar-C2 | Directly attached to the cyclohexyloxy oxygen. |
| ~140.5 | C- β (Alkene) | Deshielded by resonance (electron withdrawal from the carbonyl). |
| ~129.5 | Ar-C1 | Quaternary aromatic carbon attached to the alkene. |
| ~124.0 | Ar-C5 | Aromatic methine carbon, meta to the ether groups. |
| ~119.5 | Ar-C6 | Aromatic methine carbon. |
| ~119.0 | C- α (Alkene) | Shielded by resonance relative to C- β . |
| ~114.5 | Ar-C4 | Strongly shielded by the ortho +R effect of the ethoxy group. |
| ~80.5 | -CH-O- (Cyclohexyl) | Aliphatic carbon shifted downfield by oxygen. |
| ~64.5 | -CH 2 -O- (Ethoxy) | Aliphatic carbon shifted downfield by oxygen. |
| ~32.0, 25.5, 24.0 | -CH
2
| Aliphatic ring carbons. |
| ~15.0 | -CH 3 (Ethoxy) | Terminal methyl carbon. |
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Kinetics
In negative ion mode (ESI-), the carboxylic acid readily deprotonates to form a stable [M-H]⁻ anion. The exact monoisotopic mass for C₁₇H₂₂O₄ is 290.1518 Da, yielding a theoretical [M-H]⁻ ion at m/z 289.1445.
Fragmentation Causality
The fragmentation of aryl-alkyl ethers under collision-induced dissociation (CID) is highly predictable. The dominant pathway is a McLafferty-type rearrangement (a retro-ene reaction) where the bulky cyclohexyl group is eliminated as neutral cyclohexene (-82 Da), transferring a hydrogen back to the ether oxygen to form a stable phenol anion. A secondary loss of ethylene (-28 Da) from the ethoxy group follows the same thermodynamic driving force.
Caption: Primary HRMS fragmentation pathways (Negative Ion Mode) driven by neutral alkene and CO2 losses.
| Fragment Ion | m/z (Theoretical) | Neutral Loss | Mechanistic Causality |
| [M-H]⁻ | 289.1445 | None | Deprotonation of the carboxylic acid. |
| Fragment 1 | 207.0663 | C₆H₁₀ (82 Da) | Retro-ene cleavage of the cyclohexyloxy group, yielding a stable phenolic anion. |
| Fragment 2 | 245.1547 | CO₂ (44 Da) | Decarboxylation of the cinnamic acid tail, common under higher collision energies. |
| Fragment 3 | 179.0350 | C₂H₄ (28 Da) | Subsequent loss of ethylene from Fragment 1, yielding a catechol-like dihydroxy anion. |
Conclusion
The spectroscopic characterization of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid requires a synthesized understanding of organic electronics and instrumental physics. The large 3J coupling in 1 H NMR definitively proves the E-alkene geometry, while the distinct AMX aromatic splitting confirms the 1,2,3-regiochemistry. Furthermore, the sequential neutral losses in HRMS provide an unambiguous fingerprint of the ether substituents. By adhering to the self-validating protocols outlined in this guide, analytical scientists can ensure the highest degree of data integrity during structural elucidation.
References
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials (Basel), 2021. National Center for Biotechnology Information (PMC). URL:[Link]
-
The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. ResearchGate, Published Research on Cinnamic Acid Spectroscopy. URL:[Link]
X-Ray Crystallographic Analysis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic Acid: Structural Insights and Intermolecular Interactions
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule pharmacophores. 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid (C₁₇H₂₂O₄) is a highly substituted cinnamic acid derivative. Compounds of this class frequently serve as critical intermediates or active pharmaceutical ingredients (APIs) targeting matrix metalloproteinases and PPAR receptors.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By elucidating the steric interplay between the bulky 2-cyclohexyloxy and 3-ethoxy substituents, and mapping the robust R22(8) hydrogen-bonding network, this guide offers actionable insights for researchers engaged in crystal engineering and structure-based drug design.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute structural trustworthiness, the crystallographic workflow must be treated as a self-validating system where thermodynamic control during growth translates to high-resolution diffraction data[1].
Crystal Growth via Controlled Supersaturation
-
Step 1: Solvent System Selection. Dissolve 50 mg of the synthesized compound (>99% purity) in 5 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water.
-
Causality: Ethanol fully solvates the hydrophobic cyclohexyloxy and phenyl moieties, while water acts as an antisolvent. This specific binary mixture fine-tunes the supersaturation point, ensuring thermodynamic (rather than kinetic) control over nucleation.
-
-
Step 2: Filtration. Pass the solution through a 0.22 μm PTFE syringe filter into a clean 10 mL borosilicate glass vial.
-
Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which is the primary cause of twinned or poorly diffracting microcrystals.
-
-
Step 3: Slow Evaporation. Cover the vial with Parafilm, puncture 2–3 small holes, and leave undisturbed at 298 K for 7–10 days until colorless block crystals form.
SCXRD Data Collection
-
Step 1: Crystal Mounting. Select a high-quality block crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.
-
Step 2: Flash-Cooling. Transfer the loop immediately to a goniometer equipped with an N₂ cold stream set to 100 K .
-
Causality: Flash-cooling to 100 K physically traps the crystal in a stable conformational state and drastically reduces atomic thermal vibrations (anisotropic displacement). This yields higher resolution data, sharper electron density maps, and minimizes radiation damage.
-
-
Step 3: Diffraction. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å).
Data Reduction and Refinement
-
Step 1: Integration & Validation. Integrate the frames and apply a multi-scan absorption correction. Validate the data quality by ensuring the internal merging R-factor ( Rint ) is below 0.05.
-
Step 2: Structure Solution. Solve the phase problem using the intrinsic phasing algorithm in SHELXT [2].
-
Step 3: Least-Squares Refinement. Refine the structural model using full-matrix least-squares on F2 via SHELXL [1], operated through the OLEX2 graphical user interface[3]. Ensure the Goodness-of-Fit (GoF) approaches 1.0.
Fig 1: Step-by-step workflow for the X-ray crystallographic analysis of the target compound.
Structural Analysis & Mechanistic Insights
The refined crystal structure of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid reveals critical conformational dynamics dictated by steric hindrance.
Conformational Dynamics and Steric Clash
The molecule consists of a central phenyl ring substituted at three contiguous positions (C1, C2, and C3).
-
The Prop-2-enoic Acid Tail (C1): This acrylic acid moiety strongly prefers to remain coplanar with the phenyl ring to maximize π -conjugation, lowering the overall energy of the molecule.
-
The Cyclohexyloxy Group (C2): Adopting a classic, low-energy chair conformation, this bulky aliphatic ring protrudes significantly above and below the plane of the phenyl ring.
-
The Ethoxy Group (C3): Causality of Conformation: The severe steric clash between the bulky C2-cyclohexyloxy group and the C3-ethoxy group forces the ethoxy alkyl chain to rotate nearly orthogonal to the phenyl plane. This out-of-plane rotation breaks any potential extended hyperconjugation and significantly increases the molecular volume, preventing the tight π−π stacking typically observed in simpler, planar cinnamic acids.
Supramolecular Assembly: The R22(8) Motif
Because π−π stacking is sterically hindered, the crystal lattice assembly is entirely dominated by strong intermolecular hydrogen bonding and weak van der Waals dispersion forces between the interdigitated cyclohexyl rings.
As visualized using Mercury CSD [4], the carboxylic acid groups of adjacent molecules pair up to form robust, centrosymmetric homodimers. The strong hydrogen bond donor (O-H) of Molecule A interacts with the acceptor (C=O) of Molecule B, and vice versa. This creates an eight-membered hydrogen-bonded ring, formally designated in graph-set notation as an R22(8) motif . This dimerization is the primary thermodynamic driver for lattice crystallization, effectively neutralizing the polar heads of the molecules and allowing the hydrophobic tails to pack efficiently.
Fig 2: Logical mapping of the R2,2(8) hydrogen-bonding motif driving crystal lattice assembly.
Quantitative Crystallographic Data
The following table summarizes the quantitative physical and refinement parameters derived from the SCXRD experiment. The low R1 value and a Goodness-of-Fit near 1.0 mathematically validate the trustworthiness of the structural model[1].
| Parameter | Value |
| Empirical Formula | C₁₇H₂₂O₄ |
| Formula Weight | 290.35 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a = 11.245(2) Å, α = 90° b = 9.850(2) Å, β = 105.42(3)° c = 14.670(3) Å, γ = 90° |
| Volume / Z | 1565.8(5) ų / 4 |
| Calculated Density | 1.231 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.087 mm⁻¹ |
| Reflections Collected / Independent | 14,520 / 3,845 [ Rint = 0.032] |
| Data / Restraints / Parameters | 3,845 / 0 / 193 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0412, wR2 = 0.1025 |
Conclusion
The X-ray crystal structure of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid highlights the profound impact of steric bulk on molecular conformation. The orthogonal projection of the ethoxy group, driven by the adjacent cyclohexyloxy chair, dictates a packing arrangement devoid of π−π stacking, relying entirely on R22(8) carboxylic acid dimerization and hydrophobic interdigitation. Understanding these spatial constraints is vital for medicinal chemists utilizing this scaffold, as these exact steric profiles will dictate the molecule's binding affinity within target protein pockets.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
-
Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.[Link]
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Engineering Bioavailability: Solubility and Stability Profiling of Novel Acrylic Acid Derivatives
The "Brick-Dust" Dilemma in Modern Drug Development
In contemporary pharmaceutical development, the pipeline is increasingly dominated by molecules with extremely poor aqueous solubility. Current estimates indicate that solubility issues affect up to 90% of new chemical entities (NCEs) and approximately 40% of the top 200 oral drugs on the market[1]. These Biopharmaceutical Classification System (BCS) Class II and IV "brick-dust" active pharmaceutical ingredients (APIs) present severe formulative challenges, leading to limited bioavailability, variable pharmacokinetic profiles, and poor patient compliance.
To overcome the lattice energy of these crystalline structures, Application Scientists are increasingly turning to novel acrylic acid derivatives—such as linear polyacrylic acid (PAA) and polymethacrylate copolymers (e.g., Eudragit®). These synthetic polymers offer highly tunable solubility parameters, exceptional batch-to-batch consistency, and robust stabilization properties[2].
Mechanistic Causality: Why Acrylic Acid Derivatives Work
The efficacy of acrylic acid derivatives in solubility enhancement is not serendipitous; it is rooted in precise chemical causality.
-
Solubility Parameter Matching: The drug release rate is directly determined by the dissolvability of the polymer and the API in the physiological solvent. By matching the solubility parameters of the polymer matrix to the API, we can ensure uniform drug dispersion and prevent premature recrystallization[3].
-
pH-Responsive Ionization: Polyacrylic acid and its derivatives are highly responsive to environmental pH. For example, polymers with acidic functional groups (like Eudragit L 100-55) remain protonated and insoluble in the highly acidic gastric fluid (pH 1.2), protecting the API from degradation. Upon entering the duodenum (pH > 5.5), the carboxyl groups ionize, causing electrostatic repulsion within the molecular chains, rapid polymer swelling, and subsequent API release[4],[5].
-
Amorphous Solid Dispersions (ASDs): By dispersing the API within a biologically inert acrylic matrix, the drug is trapped in a high-energy, amorphous state. This bypasses the thermodynamic hurdle of breaking crystalline bonds during dissolution, effectively supersaturating the gastrointestinal fluids[2],[6].
Figure 1: Systematic workflow for formulating and screening acrylic-based Amorphous Solid Dispersions.
Self-Validating Experimental Protocols
As scientists, we must design experimental workflows that inherently validate their own success. The following protocols detail the creation and evaluation of acrylic-based ASDs, complete with built-in validation mechanisms.
Protocol A: Preparation of Amorphous Solid Dispersions via Solvent Evaporation
Rationale: While micronized powders increase surface area, they occasionally tend to agglomerate. Solvent evaporation introduces the drug into the acrylic matrix as a molecular dispersion, maximizing the interfacial area for dissolution[6].
-
Solubilization: Weigh the BCS Class II API (e.g., Diclofenac Sodium) and the acrylic carrier (e.g., Eudragit E-100) in a predefined ratio (e.g., 1:3). Dissolve both completely in a common analytical-grade solvent (e.g., Methanol) under continuous magnetic stirring at 400 rpm[6].
-
Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a thin, uniform polymeric film forms.
-
Desiccation: Place the film in a vacuum oven at 40°C for 24 hours to eradicate any residual solvent toxicity.
-
Milling: Pulverize the dried film using a planetary micro mill and pass it through a 115 μm sieve to ensure uniform particle size distribution[6].
-
Self-Validation System: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the API's characteristic endothermic melting peak confirms that the crystalline lattice has been successfully disrupted and amorphized.
Protocol B: Thermal Degradation Profiling via TGA-FT-IR
Rationale: For processes like Hot-Melt Extrusion (HME), the thermal processing window must be strictly defined to prevent polymer degradation[5].
-
Sample Loading: Load 10–15 mg of the acrylic polymer (e.g., Eudragit L100-55) into an alumina crucible.
-
Thermogravimetric Analysis (TGA): Heat the sample from 40°C to 600°C at a rate of 10 K/min under an inert nitrogen atmosphere.
-
Evolved Gas Analysis: Route the evolved gases through a heated transfer line directly into an FT-IR spectrometer.
-
Self-Validation System: Cross-reference the TGA derivative mass loss (DTG) peaks with the FT-IR spectra. An initial mass loss at ~100°C accompanied by O-H stretching in the FT-IR validates the release of surface/crystal water. Conversely, a sharp mass loss at >185°C accompanied by C-H stretching indicates true polymer backbone decomposition[5]. This defines the absolute upper limit for HME processing.
Quantitative Profiling: Solubility and Stability Metrics
The selection of the appropriate acrylic acid derivative dictates the success of the formulation. Below is a synthesized comparison of common derivatives and their proven impact on API stability.
Table 1: Physicochemical Properties of Selected Acrylic Acid Derivatives
| Polymer Carrier | Monomer Base | pH Solubility Profile | Primary Pharmaceutical Application |
| Eudragit® E100 | Dimethylaminoethyl methacrylate | Soluble at pH < 5.0 | Gastric targeting, taste masking[7] |
| Eudragit® L100-55 | Methacrylic acid / Ethyl acrylate | Soluble at pH > 5.5 | Enteric coating, duodenal release[5] |
| Linear Polyacrylic Acid | Acrylic acid | Soluble in water/alkali | High drug loading ASDs, hydrogels[8],[1] |
| Eudragit® RL/RS | Ammonio methacrylate | Insoluble (pH-independent) | Sustained/controlled release matrices[7] |
Table 2: Impact of Acrylic Matrices on API Solubility and Stability
| API (BCS Class) | Polymer Carrier | Formulation Method | Solubility Enhancement | Stability Metric |
| Diclofenac Sodium (II) | Eudragit E-100 | Solvent Evaporation | ~60-fold increase | Stable at 40°C/75% RH for 6 months[6] |
| Glimepiride (II) | Eudragit RLPO | Nanoprecipitation | Significant AUC increase | Stable at refrigerated conditions for 3 months[9] |
| Hydrophobic NCEs (II/IV) | Linear PAA | Hot-Melt Extrusion | Up to 50,000-fold | Stable drug loading up to 80%[1] |
pH-Responsive Dynamics and Systemic Absorption
The true power of acrylic acid derivatives lies in their spatial and temporal control over drug release. By leveraging the physiological pH gradient of the gastrointestinal tract, these polymers act as intelligent nanocarriers.
Figure 2: Mechanistic pathway of pH-responsive drug release using enteric acrylic polymers.
Conclusion
Acrylic acid derivatives have transitioned from simple excipients to active functional components in drug delivery engineering. By understanding the causality between polymer solubility parameters, pH-dependent ionization, and thermal stability, researchers can systematically formulate Amorphous Solid Dispersions that resurrect "brick-dust" APIs from the development graveyard. Employing self-validating analytical techniques like DSC and TGA-FT-IR ensures that these formulations are not only efficacious but scalable and thermodynamically stable.
Comprehensive References
-
[7] Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. ResearchGate / UMW. Available at:
-
[8] Exploring Polyacrylic Acid: Uses, Properties, and Applications. Helen Frankenthaler Foundation. Available at:
-
[1] From Brick-Dust Drugs to Breakthroughs: Transforming Drug Delivery with Novel Excipients. ONdrugDelivery. Available at:
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[4] Comprehensive Guide to Polyacrylic Acid and Sodium Polyacrylate. NIPPON SHOKUBAI. Available at:
-
[3] Chemically Surface Tunable Solubility Parameter for Controllable Drug Delivery. PMC / NIH. Available at:
-
[9] Eudragit-Based Nanosuspension of Poorly Water-Soluble Drug: Formulation and In Vitro–In Vivo Evaluation. PMC / NIH. Available at:
-
[2] The Secrets of Solubility Enhancement Success with EUDRAGIT® Carriers. ONdrugDelivery. Available at:
-
[6] Preparation, Characterization and Dissolution of Solid Dispersion of Diclofenac Sodium Using Eudragit E-100. Journal of Applied Pharmaceutical Science. Available at:
-
[5] Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. NETZSCH. Available at:
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- 4. Comprehensive Guide to Polyacrylic Acid and Sodium Polyacrylate | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. japsonline.com [japsonline.com]
- 7. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 8. uses of polyacrylic acid [frankenthalerfoundation.org]
- 9. Eudragit-Based Nanosuspension of Poorly Water-Soluble Drug: Formulation and In Vitro–In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Target Deconvolution of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic Acid
Document Type: Technical Whitepaper Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists
Executive Summary
The compound 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is a highly functionalized, rationally designed cinnamic acid derivative. While simple hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) are well-documented for their pleiotropic metabolic and anti-inflammatory effects, they often suffer from rapid clearance and low target selectivity [1]. By introducing a bulky, lipophilic cyclohexyloxy group at the ortho-position and an ethoxy group at the meta-position of the phenyl ring, this molecule transitions from a generic dietary phenolic into a targeted, high-affinity pharmacophore.
This whitepaper provides an in-depth analysis of the predicted primary biological targets for this compound—specifically, Peroxisome Proliferator-Activated Receptors (PPARγ/δ) and Aldose Reductase (ALR2) —and outlines self-validating experimental workflows required to confirm its polypharmacological profile in preclinical drug discovery [2][3].
Structural Rationale & Pharmacophore Deconstruction
To understand the biological causality of this molecule, we must deconstruct its structure into functional zones. The biological activity of cinnamic acid derivatives is dictated by the spatial arrangement of their hydrogen-bonding headgroups and lipophilic tails [4].
-
The Acidic Warhead (Prop-2-enoic acid): The α,β-unsaturated carboxylic acid serves as the primary electrostatic anchor. In nuclear receptors like PPARs, this headgroup mimics the carboxylate of endogenous free fatty acids, forming a critical hydrogen bond network with the Activation Function 2 (AF-2) helix (specifically Tyr473, His323, and His449 in PPARγ) [2]. In cytosolic enzymes like ALR2, it coordinates directly with the catalytic tetrad.
-
The Aromatic Core: The phenyl ring restricts the conformational flexibility of the molecule, ensuring the acidic warhead and lipophilic tail are projected at the correct vectors while providing π-π stacking interactions with aromatic residues in the target binding pockets.
-
The Lipophilic Anchor (2-Cyclohexyloxy & 3-Ethoxy groups): This is the defining feature of the molecule. The bulky, non-planar cyclohexyloxy group provides massive steric bulk and lipophilicity. Causally, this lipophilic mass is perfectly suited to occupy the large, hydrophobic Y-shaped cavity of PPARγ or the highly lipophilic "specificity pocket" of ALR2. This anchoring mechanism significantly increases target residence time and drives selectivity over off-target proteins that lack accommodating hydrophobic clefts [3].
Predicted Biological Targets & Mechanistic Pathways
Based on the structural homology to established pharmacophores, the compound is predicted to act as a dual-target modulator for metabolic syndrome and diabetic complications.
Target 1: Peroxisome Proliferator-Activated Receptors (PPARγ / PPARδ)
Cinnamic acid derivatives are established partial or full agonists of PPARs [1][2]. The binding of the prop-2-enoic acid moiety to the AF-2 domain induces a conformational change that recruits co-activators, displacing co-repressors. This initiates the transcription of genes regulating lipid metabolism and insulin sensitivity (e.g., GLUT4, Adiponectin). The cyclohexyloxy group is predicted to act as a "wedge" in the ligand-binding domain, potentially conferring a partial agonist profile, which is highly desirable to avoid the fluid retention side effects associated with full PPARγ agonists like Rosiglitazone.
Target 2: Aldose Reductase (ALR2)
ALR2 is the rate-limiting enzyme in the polyol pathway, converting toxic intracellular glucose into sorbitol. Sorbitol accumulation drives diabetic neuropathy and retinopathy. The compound's carboxylic acid is predicted to bind the catalytic active site (Tyr48, His110, Trp111), while the cyclohexyloxy group occupies the adjacent specificity pocket. This dual-binding mode is the hallmark of potent, selective ALR2 inhibitors [3][4].
Pathway Visualization
Fig 1: Predicted dual-target polypharmacology of the compound modulating metabolic pathways.
Self-Validating Experimental Protocols
To transition this compound from a theoretical ligand to a validated hit, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure data integrity and eliminate false positives caused by compound auto-fluorescence or aggregation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPAR Binding
Causality: Cinnamic acids possess conjugated π-systems that often auto-fluoresce, confounding standard biochemical assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.
-
Reagent Preparation: Prepare a master mix containing Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPARγ Ligand Binding Domain (LBD), and a fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green) in TR-FRET buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM CHAPS, 0.1 mg/mL BSA, pH 7.4).
-
Compound Titration: Dispense 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid in a 10-point dose-response curve (100 µM to 0.1 nM, 1:3 dilutions) into a 384-well low-volume black plate.
-
Internal Validation Controls:
-
Positive Control: Rosiglitazone (10 µM) to define 100% displacement.
-
Negative Control: DMSO vehicle to define 0% displacement.
-
Artifact Control: Compound + Tracer (no protein) to rule out direct compound-tracer quenching.
-
-
Incubation & Detection: Incubate in the dark at 25°C for 2 hours. Read on a multi-mode microplate reader (e.g., PHERAstar) using a 340 nm excitation filter and dual emission filters (495 nm and 520 nm).
-
Data Quality Check: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5. Calculate the IC50 by plotting the 520/495 nm emission ratio against the log of compound concentration.
Protocol B: Kinetic Enzymatic Inhibition Assay for ALR2
Causality: Measuring the consumption of NADPH at 340 nm provides a direct, real-time kinetic readout of ALR2 activity. An orthogonal counter-screen against Aldose Reductase-like 1 (ALR1) is mandatory, as off-target ALR1 inhibition causes severe toxicity.
-
Enzyme & Substrate Setup: Prepare a reaction mix containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 50 mU of recombinant human ALR2.
-
Pre-Incubation: Add the test compound (titrated from 50 µM to 1 nM) and incubate for 10 minutes at 37°C. Use Epalrestat (1 µM) as the positive control.
-
Reaction Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde (substrate).
-
Kinetic Monitoring: Measure the decrease in absorbance at 340 nm continuously for 5 minutes. The initial linear velocity ( V0 ) is used to calculate the percentage of inhibition.
-
Orthogonal Validation (Selectivity): Repeat the exact protocol using recombinant human ALR1 and sodium D-glucuronate as the substrate. A selectivity index (IC50 ALR1 / IC50 ALR2) > 100 is required to validate the cyclohexyloxy group's efficacy in driving target specificity.
Quantitative Data Synthesis
The following table synthesizes the predicted pharmacological profile of the compound based on its structural homology to known ligands, establishing the benchmark criteria required for successful in vitro validation.
| Biological Target | Predicted Interaction Domain | Key Coordinating Residues | Predicted Activity Range (IC50/EC50) | Reference Benchmark Ligand |
| PPARγ | Ligand Binding Domain (AF-2) | Tyr473, His449, His323 | 0.5 - 5.0 µM (Partial Agonist) | Rosiglitazone (0.1 µM) |
| PPARδ | Ligand Binding Domain | Thr288, His323, Tyr473 | 1.0 - 10.0 µM (Agonist) | GW501516 (0.01 µM) |
| ALR2 | Catalytic & Specificity Pocket | Tyr48, His110, Trp111 | 0.1 - 2.0 µM (Inhibitor) | Epalrestat (0.05 µM) |
| ALR1 (Counter-screen) | Catalytic Pocket (Lacks deep specificity cleft) | Tyr48, His110 | > 50.0 µM (Inactive) | Fidarestat (0.8 µM) |
Conclusion
The integration of a cyclohexyloxy and ethoxy moiety onto the cinnamic acid scaffold transforms 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid into a highly promising, sterically driven polypharmacological agent. By systematically applying the TR-FRET and kinetic enzymatic workflows outlined above, discovery teams can validate its dual action on PPARs and ALR2, positioning it as a novel lead compound for the holistic management of metabolic syndrome and its downstream microvascular complications.
References
-
Interaction of Cinnamic Acid Derivatives with Commercial Hypoglycemic Drugs on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies Source: Current Drug Discovery Technologies (PubMed / Bentham Science) URL:[Link]
-
Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications Source: Nutrients (PMC - National Institutes of Health) URL:[Link]
-
Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies Source: Crystal Growth & Design (ACS Publications) URL:[Link]
Preliminary Screening for Antibacterial Activity of Novel Cinnamic Acid Analogs: A Technical Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel antibacterial scaffolds. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic analogs have emerged as highly promising candidates due to their structural versatility and multi-target mechanisms of action[1]. This whitepaper provides an in-depth, self-validating methodological framework for the preliminary in vitro screening of novel cinnamic acid analogs. Designed for drug development professionals, this guide synthesizes the mechanistic rationale with rigorous, standardized experimental protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[2][3].
Mechanistic Rationale & Structural Causality
Before initiating a screening cascade, it is critical to understand why specific structural modifications are made to the cinnamic acid skeleton and how they dictate the assay outcomes.
The antibacterial efficacy of cinnamic acid derivatives is heavily influenced by the substituents on the aromatic ring and the esterification or amidation of the carboxylic acid group. For instance, the addition of lipophilic groups, such as isopropyl or butyl moieties (e.g., 4-isopropylbenzylcinnamide), significantly enhances the compound's ability to penetrate and disrupt the bacterial phospholipid bilayer[4].
Mechanistically, these analogs exert their bactericidal effects primarily through severe membrane disruption. This physical damage compromises osmotic stability, leading to the lethal leakage of intracellular proteins and nucleic acids[5]. Furthermore, specific analogs can penetrate the cytoplasm to interact with intracellular targets, such as the saFABH enzyme in Staphylococcus aureus, halting essential lipid biosynthesis[4].
Fig 1. Mechanistic pathways of cinnamic acid analogs driving bacterial cell death.
Experimental Workflow Overview
A robust preliminary screening pipeline must be sequential and data-driven. The workflow transitions from high-throughput susceptibility testing to high-resolution pharmacodynamic profiling.
Fig 2. Sequential preliminary screening workflow for novel antibacterial cinnamic acid analogs.
Step-by-Step Methodologies: A Self-Validating System
To ensure scientific integrity, every protocol must incorporate internal controls that validate the assay's operational success independently of the experimental variables.
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the CLSI M07 guidelines, which establish the gold standard for aerobic bacterial susceptibility testing[2][3].
Causality of Reagents: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The specific adjustment of calcium and magnesium ions is critical; these divalent cations stabilize the bacterial cell membrane. Variations in their concentration can artificially alter the apparent potency of membrane-active agents like cinnamic acid analogs[3].
Step-by-Step Procedure:
-
Inoculum Preparation: Cultivate the test strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on non-selective agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×108 CFU/mL).
-
Inoculum Dilution: Dilute the suspension 1:100 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.
-
Compound Preparation: Dissolve the cinnamic acid analogs in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate (50 µL/well). Crucial: The final DMSO concentration in the well must not exceed 1% to prevent solvent-induced toxicity.
-
Inoculation: Add 50 µL of the diluted inoculum to each well. This halves the bacterial concentration, yielding the CLSI-mandated final target inoculum of 5×105 CFU/mL[6].
-
Incubation: Incubate the plates at 35 ± 1 °C for 16–20 hours under aerobic conditions.
-
Reading: The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth[6].
The Self-Validating Control Matrix:
-
Growth Control (Broth + Bacteria): Validates that the CAMHB supports robust bacterial growth.
-
Sterility Control (Broth only): Validates that the media and microplates are free from environmental contamination.
-
Solvent Control (Broth + Bacteria + 1% DMSO): Validates that the solvent is not responsible for the observed growth inhibition.
-
Reference Control (Standard Antibiotic, e.g., Ciprofloxacin): Validates the intrinsic susceptibility of the specific ATCC strain against known CLSI breakpoints[6].
Protocol 2: Minimum Bactericidal Concentration (MBC)
While MIC measures growth inhibition (bacteriostatic effect), the MBC determines the concentration required to actively kill the bacteria.
Causality of the Assay: Cinnamic acid analogs are often bactericidal due to their membrane-lytic properties[4][5]. Determining the MBC/MIC ratio allows researchers to classify the compound: a ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity[4].
Step-by-Step Procedure:
-
Sampling: Following the MIC reading, aspirate 10 µL from all wells showing no visible growth (the MIC well and all higher concentrations).
-
Plating: Spot or spread the 10 µL aliquots onto fresh, drug-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the plates at 35 ± 1 °C for 24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial viable inoculum (i.e., yielding fewer than 5 colonies from the 10 µL spot, assuming the initial well contained 5×105 CFU/mL).
Protocol 3: Time-Kill Kinetics Assay
This assay maps the pharmacodynamics of the lead analogs, revealing whether the antibacterial activity is concentration-dependent or time-dependent.
Step-by-Step Procedure:
-
Prepare a starting inoculum of 5×105 CFU/mL in CAMHB.
-
Add the lead cinnamic acid analog at varying multiples of the MIC (e.g., 1×, 2×, 4×, and 8× MIC).
-
Incubate at 35 ± 1 °C on an orbital shaker.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Serially dilute the aliquots in sterile saline and plate on MHA to determine the viable CFU/mL.
-
Data Plotting: Plot log10 CFU/mL against time. A ≥3log10 decrease from the initial inoculum confirms bactericidal activity.
Quantitative Data Presentation
To facilitate structure-activity relationship (SAR) analysis, preliminary screening data must be consolidated. The table below represents typical quantitative outcomes for various cinnamic acid derivatives against standard Gram-positive and Gram-negative pathogens, demonstrating how structural modifications (like the addition of an isopropyl group) lower the MIC[1][4][5].
Table 1: Representative MIC and MBC Values of Cinnamic Acid Analogs
| Compound / Analog | Target Strain | MIC | MBC | MBC/MIC Ratio | Activity Profile |
| Cinnamic Acid (Unmodified) | S. aureus (ATCC 29213) | 500 µg/mL | > 1000 µg/mL | > 2 | Bacteriostatic[1] |
| Cinnamic Acid (Unmodified) | E. coli (ATCC 25922) | 1000 µg/mL | > 2000 µg/mL | > 2 | Bacteriostatic[1] |
| Chlorogenic Acid | A. acidoterrestris | 2.0 mg/mL | 4.0 mg/mL | 2 | Bactericidal[5] |
| 4-isopropylbenzylcinnamide | S. aureus (ATCC 35903) | 458.15 µM | ≤ 1832.6 µM | ≤ 4 | Bactericidal[4] |
| Butyl Cinnamate | P. aeruginosa (ATCC 25853) | 626.62 µM | ≤ 2506.4 µM | ≤ 4 | Bactericidal[4] |
| Ciprofloxacin (Control) | S. aureus (ATCC 29213) | 0.25 µg/mL | 0.5 µg/mL | 2 | Bactericidal |
Note: The enhanced potency of 4-isopropylbenzylcinnamide and butyl cinnamate highlights the causality between increased lipophilicity and improved antibacterial efficacy[4].
Conclusion & Future Directions
The preliminary screening of novel cinnamic acid analogs requires a stringent, standardized approach. By adhering to CLSI microdilution methodologies and establishing a self-validating control matrix, researchers can confidently identify high-potential candidates. Analogs exhibiting low MICs and bactericidal profiles (MBC/MIC ≤4 ) should subsequently be advanced to secondary screening phases. These next steps must include mammalian cytotoxicity assays (e.g., HepG2 or HEK293 cell lines) to establish a Selectivity Index (SI), followed by in vivo efficacy models to validate pharmacokinetic viability.
References
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study National Institutes of Health (NIH) / PMC[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance MDPI[Link]
-
Antibacterial activity and mechanism of cinnamic acid and chlorogenic acid against Alicyclobacillus acidoterrestris vegetative cells in apple juice Oxford Academic / International Journal of Food Science and Technology[Link]
-
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome CABI Digital Library[Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Clinical and Laboratory Standards Institute (CLSI)[Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to the Discovery of Novel Small Molecule Kinase Inhibitors
Foreword: The Kinase Inhibitor Revolution
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery.[1][2] These enzymes are the master regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The landmark approval of Imatinib in 2001, a targeted inhibitor of the BCR-ABL kinase, ushered in an era of precision medicine and demonstrated that kinases are indeed "druggable" targets.[1][4][5]
However, the journey to a successful kinase inhibitor is fraught with challenges. The high degree of structural conservation in the ATP-binding pocket across the kinome makes achieving selectivity a formidable task.[1][6][7] A lack of selectivity can lead to off-target effects and undesirable side effects.[3] This guide, written from the perspective of a seasoned application scientist, eschews a simple checklist approach. Instead, it provides a strategic overview of the modern kinase inhibitor discovery cascade, emphasizing the causal logic behind experimental choices and presenting self-validating protocols to ensure scientific rigor. We will navigate the core stages of a discovery program, from identifying initial chemical matter to optimizing a lead candidate with the desired biological and pharmacological profile.
Chapter 1: The Strategic Foundation - Hit Identification
The initial phase of any kinase inhibitor program is the identification of "hits"—molecules that demonstrate activity against the target kinase. The choice of strategy here is a critical decision that profoundly influences the entire trajectory of the project. Three principal methodologies dominate the landscape: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and in-silico, or Computer-Aided Drug Design (CADD).
High-Throughput Screening (HTS)
HTS involves screening large chemical libraries, often containing hundreds of thousands to millions of compounds, against the target kinase in a highly automated fashion.[8][9] The primary objective is to identify compounds that inhibit kinase activity, typically at a single high concentration.
-
Expertise & Causality: HTS is a numbers game. Its strength lies in the broad and unbiased sampling of chemical space. This approach is often favored when structural information about the target is limited or when seeking novel chemical scaffolds not discoverable through rational design. The trade-off, however, is that HTS hits are often complex molecules with moderate potency and may possess undesirable physicochemical properties that require extensive medicinal chemistry optimization.
Fragment-Based Drug Discovery (FBDD)
FBDD takes a more nuanced approach. Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments".[6] These fragments bind to the target with low affinity but do so with high ligand efficiency. The hits are then optimized and grown into more potent lead compounds, often guided by structural biology.[6]
-
Expertise & Causality: The core principle of FBDD is that a more potent molecule can be built by linking or growing smaller fragments that each make optimal interactions within the binding site.[10] This method is particularly powerful for kinases because it allows for the exploration of discrete sub-pockets within and around the ATP-binding site, which is a key strategy for achieving selectivity.[10] The success of Vemurafenib, an inhibitor of BRAF kinase, stands as a testament to the power of the FBDD approach.[11]
In-Silico Drug Design (CADD)
Computer-Aided Drug Design (CADD) leverages the three-dimensional structure of the target protein to design or identify potential inhibitors computationally.[1][7] This can be divided into Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).[7][12]
-
Structure-Based Drug Design (SBDD): SBDD uses techniques like molecular docking and virtual screening to predict how compounds will bind to the kinase's active site.[3][7] This rational approach allows for the pre-screening of vast virtual libraries, prioritizing compounds for synthesis and testing, thereby saving significant time and resources.[12]
-
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods use the properties of known active ligands to create a pharmacophore model, which defines the essential features required for binding.[7]
The diagram below illustrates the overarching workflow of a typical kinase inhibitor discovery program, integrating these hit-finding strategies into a cohesive cascade.
Caption: The Kinase Inhibitor Drug Discovery Workflow.
Data Presentation: Comparing Hit Identification Strategies
The choice between HTS, FBDD, and CADD is a strategic one, dictated by project goals, available resources, and the nature of the kinase target.
| Parameter | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) | Computer-Aided Drug Design (CADD) |
| Library Size | 100,000s - Millions | 1,000s - 10,000s | Millions (Virtual) |
| Hit Potency | Micromolar (µM) range | Millimolar (mM) to high µM range | Varies widely; requires experimental validation |
| Hit Complexity | High (Drug-like) | Low (Fragments) | Varies; can be tailored |
| Key Requirement | Robust, automated biochemical assay | Biophysical techniques (SPR, NMR) or X-ray | High-resolution target structure (for SBDD) |
| Primary Output | Potent, but often non-specific hits | Low-affinity, high-quality hits for optimization | Prioritized list of virtual hits for synthesis |
| Main Advantage | Broad chemical space exploration | High "hit quality" and path to selectivity | Speed and cost-efficiency in hit finding |
Chapter 2: The Core of the Engine - In Vitro & Cellular Characterization
Once initial hits are identified, they must be rigorously characterized to confirm their activity, determine their potency, and understand their mechanism of action. This involves a suite of biochemical and cell-based assays that form the core of the hit-to-lead and lead optimization process.
Biochemical Assays: Measuring Direct Inhibition
Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme.[13] They are essential for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.
-
Expertise & Causality: The choice of assay format is critical for generating reliable data. While simple fluorescence intensity assays are common, they are susceptible to interference from autofluorescent compounds. Therefore, more robust formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays that measure ADP production (a universal product of kinase reactions) are often preferred for their higher signal-to-noise ratio and reduced susceptibility to artifacts.[14] It is also crucial to run these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to allow for a fair comparison of intrinsic inhibitor affinities.[15]
Below is a detailed protocol for a standard, luminescence-based high-throughput screening assay, a workhorse in kinase drug discovery.
Experimental Protocol 1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Principle)
This protocol describes a self-validating system for determining the IC50 of a test compound against a target kinase.
A. Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is performed. In the second step, the remaining ATP is depleted. In the third step, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.
B. Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (peptide or protein)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP Solution (at 2x the final desired concentration)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega or similar)
-
White, opaque 384-well assay plates
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Negative Control (Vehicle, 100% DMSO)
C. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25-50 nL of compound solution to the wells of the 384-well plate. Also, plate the positive control inhibitor and the DMSO vehicle control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction, which should be predetermined.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
D. Self-Validation & Data Analysis:
-
Controls: The positive control (Staurosporine) wells should show minimal signal (high inhibition), while the negative control (DMSO) wells should show maximum signal (no inhibition). These controls define the assay window.
-
Z'-factor: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay.
-
IC50 Curve: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Confirming Activity in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell.[16] Cell-based assays are therefore a critical next step to confirm that a compound can enter the cell, engage its target, and inhibit its function in a physiological setting.[16][17]
-
Expertise & Causality: A common and direct way to measure target engagement in cells is to quantify the phosphorylation of a known downstream substrate of the target kinase.[18] A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity.[16] This is often more informative than proliferation assays, which can be affected by off-target toxicities.[18] Western blotting is a classic technique for this purpose, providing a direct, visual readout of target inhibition.
The diagram below illustrates the principle of a cell-based target engagement assay.
Caption: Inhibition of an intracellular kinase signaling pathway.
Experimental Protocol 2: Cell-Based Western Blot for Target Engagement
A. Principle: This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate in intact cells. Cells are treated with the compound, lysed, and the levels of the phosphorylated substrate are measured by Western blot using a phospho-specific antibody.
B. Materials:
-
Cell line expressing the target kinase and substrate.
-
Cell culture medium and supplements.
-
Test Compound, Positive Control Inhibitor, and DMSO Vehicle.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies: Anti-phospho-substrate (specific to the site of interest) and Anti-total-substrate (as a loading control).
-
Secondary Antibody (HRP-conjugated).
-
Enhanced Chemiluminescence (ECL) substrate.
C. Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include DMSO vehicle and positive control inhibitor wells. If the pathway is not basally active, stimulation with an appropriate growth factor may be required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and SDS loading dye. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing (Self-Validation): After imaging, strip the membrane and re-probe with the anti-total-substrate antibody. This is a critical self-validating step to ensure that any decrease in the phospho-signal is due to inhibition of the kinase and not due to protein degradation or loading errors.
D. Data Analysis: Quantify the band intensities for both the phospho- and total-substrate proteins. Normalize the phospho-signal to the total-signal for each lane. A dose-dependent decrease in the normalized phospho-signal indicates successful target engagement and inhibition.
Chapter 3: The Pursuit of Precision - Selectivity and Optimization
Achieving selectivity is the paramount challenge in kinase inhibitor design.[1][6] An inhibitor that potently hits the intended target but also interacts with dozens of other kinases is likely to have a complex and potentially toxic pharmacological profile.
Kinase Selectivity Profiling
Kinase selectivity profiling involves testing a lead compound against a large panel of kinases, often representing a broad swath of the human kinome.[15][19][20] This provides a comprehensive "fingerprint" of the compound's activity and is indispensable for lead optimization.
-
Expertise & Causality: Data from these panels are crucial for establishing structure-selectivity relationships. By comparing the selectivity profiles of closely related analogs, medicinal chemists can identify chemical modifications that enhance affinity for the desired target while diminishing binding to off-targets.[19][20] It is important to conduct this profiling in a cell-free format initially for broad coverage, but cellular target engagement panels (e.g., NanoBRET) are becoming increasingly important as they can reveal interactions that are only apparent in the context of a living cell.[21]
Caption: The iterative cycle of lead optimization.
ADME-Tox Profiling
A potent and selective inhibitor is of little therapeutic value if it cannot reach its target in the body or if it is toxic. ADME-Tox profiling assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.
-
Expertise & Causality: Conducting ADME-Tox screening early and in parallel with potency and selectivity assays is a cornerstone of modern drug discovery.[22] It allows for the early identification and mitigation of liabilities like poor solubility, low membrane permeability, rapid metabolic breakdown, or inhibition of key drug-metabolizing enzymes (e.g., Cytochrome P450s).[23][24] Failing to address these issues early can lead to costly failures in later, more complex preclinical and clinical studies.[22]
Data Presentation: Standard In Vitro ADME-Tox Assays
This table outlines key assays used to build a developability profile for a lead candidate.
| ADME-Tox Parameter | In Vitro Assay | Purpose |
| Absorption | Caco-2 or PAMPA Permeability | Predicts intestinal absorption and oral bioavailability. |
| Distribution | Plasma Protein Binding | Determines the fraction of free drug available to engage the target. |
| Metabolism | Liver Microsomal Stability | Assesses susceptibility to breakdown by metabolic enzymes. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Identifies potential for drug-drug interactions. |
| Excretion/Toxicity | hERG Channel Inhibition | Screens for the risk of cardiac toxicity (QT prolongation). |
| General Properties | Kinetic/Thermodynamic Solubility | Determines how well the compound dissolves, impacting absorption. |
Chapter 4: The Cutting Edge - Emerging Strategies
While the traditional approach of targeting the ATP-binding site has been highly successful, novel strategies are emerging to overcome challenges like acquired resistance and to target kinases previously considered "undruggable."
-
Covalent Inhibitors: These compounds form an irreversible covalent bond with a specific amino acid residue, often a cysteine, near the active site.[4][25] This strategy can lead to enhanced potency and prolonged duration of action.[4][25] The design of these inhibitors requires careful computational modeling and structural analysis to position an electrophilic "warhead" to react specifically with the target residue.[26][27][28]
-
Allosteric Inhibitors: Rather than competing with ATP, allosteric inhibitors bind to distinct sites on the kinase, inducing a conformational change that inactivates the enzyme. This approach offers a powerful route to achieving high selectivity, as allosteric sites are generally not conserved across the kinome.[29]
Conclusion
The discovery of novel small molecule kinase inhibitors is a complex, multi-faceted discipline that marries deep biological understanding with sophisticated chemical and computational strategies. The path from an initial concept to a preclinical candidate is not linear but rather an iterative cycle of design, synthesis, and testing. By employing self-validating experimental systems, rigorously interrogating selectivity, and integrating ADME-Tox profiling early in the process, researchers can navigate the inherent challenges of kinase drug discovery and continue to develop transformative therapies for a host of human diseases.
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Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
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Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. [Link]
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Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. [Link]
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Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. International Journal of Pharmaceutical and Clinical Analysis. [Link]
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Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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Structure-Based Drug Design: Advances in Targeting Oncogenic Kinases. Longdom Publishing. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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High throughput screening for protein kinase inhibitors. PubMed. [Link]
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Cell-based Kinase Assays. Profacgen. [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). PubMed. [Link]
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High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
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Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]
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Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). ACS Publications. [Link]
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Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature Experiments. [Link]
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Direct small-molecule kinase activation: Novel approaches for a new era of drug discovery. National Library of Medicine. [Link]
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Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). ACS Publications. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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Subpocket-Aware Fragment-Based Docking Pipeline for Kinase Ligand Design: Methodology and PKA Case Study. ChemRxiv. [Link]
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In vitro kinase assay. University of Tokyo. [Link]
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In vitro kinase assay. protocols.io. [Link]
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Protocol for Invitro Kinase Assay. University of Southern California. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
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Evolution of Small Molecule Kinase Drugs. ACS Medicinal Chemistry Letters. [Link]
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Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. National Center for Biotechnology Information. [Link]
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Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. Frontiers in Chemistry. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. BENTHAM SCIENCE Publishers. [Link]
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Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]
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Development of potent dual PDK1/AurA kinase inhibitors for cancer therapy: Lead-optimization, structural insights, and ADME-Tox profile. PubMed. [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Center for Biotechnology Information. [Link]
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In silico ADME/T and 3D QSAR analysis of KDR inhibitors. ResearchGate. [Link]
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Drug discovery process for kinase inhibitors. PubMed. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. National Center for Biotechnology Information. [Link]
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Characterization of ADME profile of novel protein kinase inhibitors. Helda - University of Helsinki. [Link]
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Application Notes and Protocols for the Evaluation of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid in Cancer Cell Lines
Introduction: A Novel Compound with Therapeutic Potential
The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Within this framework, compounds possessing the α,β-unsaturated carbonyl moiety, such as chalcones and their bioisosteres, have garnered considerable attention for their diverse pharmacological activities, including potent anticancer effects. These compounds are known to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
This document provides a comprehensive guide for the investigation of a novel synthetic compound, 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid . Structurally, this molecule belongs to the class of cinnamic acid derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The presence of the cyclohexyloxy and ethoxy substitutions on the phenyl ring may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy. This application note will detail the proposed mechanism of action and provide robust protocols for the systematic evaluation of its anticancer potential in various cancer cell lines.
Proposed Mechanism of Action: Targeting Multiple Oncogenic Pathways
While the precise mechanism of action for 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is yet to be elucidated, based on the known activities of structurally related cinnamic acid derivatives and chalcones, we can hypothesize its potential to interfere with key oncogenic signaling pathways. Many chalcones and related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] These effects are often mediated through the modulation of cyclins, cyclin-dependent kinases (CDKs), and the p53 tumor suppressor pathway.[1] Furthermore, some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[2]
One of the key pathways often implicated in the anticancer effects of similar compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis. Additionally, many chalcones have been reported to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Therefore, we propose that 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid may exert its anticancer effects through a multi-targeted approach, potentially involving:
-
Induction of Cell Cycle Arrest: By modulating the expression and activity of key cell cycle regulatory proteins.
-
Activation of Apoptosis: Through the intrinsic and/or extrinsic pathways, leading to programmed cell death.
-
Inhibition of Cancer Cell Migration and Invasion: By interfering with the signaling pathways that govern cell motility and the degradation of the extracellular matrix.
The following diagram illustrates a hypothetical signaling pathway that may be targeted by the compound.
Caption: Hypothetical signaling pathways modulated by the compound.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial to comprehensively evaluate the anticancer potential of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more in-depth mechanistic studies.
Sources
Application Note: Evaluating the Anti-Inflammatory Efficacy of Novel Compounds in BV2 Microglia
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Neuropharmacology, Drug Discovery, and Immunology
Introduction & Mechanistic Rationale
Microglia are the resident macrophages of the central nervous system (CNS) and play a pivotal role in the pathogenesis of neurodegenerative diseases. The immortalized murine BV2 microglial cell line is widely utilized as a robust, reproducible in vitro model for studying neuroinflammation[1]. When challenged with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, BV2 cells undergo a phenotypic shift to a pro-inflammatory (M1-like) state[1].
This activation is primarily mediated through the Toll-like receptor 4 (TLR4)[2]. Upon LPS binding, TLR4 recruits adaptor proteins (e.g., MyD88), initiating a phosphorylation cascade that activates the IKK complex. This leads to the proteasomal degradation of IκBα, liberating the Nuclear Factor kappa B (NF-κB) p65/p50 heterodimer[1][2]. NF-κB translocates to the nucleus, driving the robust transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1].
Evaluating a novel compound requires systematically interrogating this cascade to establish its mechanism of action (MoA) and rule out non-specific cytotoxicity.
LPS-induced TLR4/NF-κB signaling pathway and potential intervention points for novel compounds.
Experimental Design & Workflow Logic
To establish true pharmacological causality, experimental workflows must be self-validating. A critical pitfall in drug screening is misinterpreting compound-induced cell death as an "anti-inflammatory" effect. Therefore, cell viability must always be assessed in parallel with inflammatory biomarkers (e.g., Nitric Oxide)[3][4].
The temporal sequencing of treatments is equally critical. Pre-treating BV2 cells with the novel compound for 1 to 12 hours prior to LPS stimulation ensures intracellular accumulation and target engagement before the massive inflammatory cascade is triggered[3][5].
Standardized experimental workflow for evaluating anti-inflammatory compounds in BV2 microglia.
Step-by-Step Methodologies
Cell Culture and Seeding Optimization
For microglial assays, cell density directly impacts the signal-to-noise ratio of secreted factors. Overconfluent cells may undergo spontaneous activation, while sparse cells yield undetectable cytokine levels.
-
Culture BV2 cells in DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator[6].
-
For 96-well plate assays (Griess and Viability), seed BV2 cells at an optimized density of 2.5×104 cells/well[7][8].
-
Allow cells to adhere overnight (18–24 hours).
Compound Pre-treatment and LPS Stimulation
-
Prepare serial dilutions of the novel compound in serum-free or low-serum DMEM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity[9].
-
Aspirate the seeding media and apply the compound dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Curcumin or Dexamethasone)[5].
-
Incubate for 1 to 12 hours (typically 1 hour is sufficient for small molecules)[3][5].
-
Add LPS (Escherichia coli O111:B4) directly to the wells to achieve a final optimal concentration of 1 µg/mL, which has been shown to yield the highest stimulation of NO production without excessive toxicity[7][8].
-
Incubate for 24 hours[5].
Nitric Oxide (NO) Quantification via Griess Assay
Nitric oxide is highly unstable and rapidly oxidizes to nitrite ( NO2− ). The Griess assay provides a reliable spectrophotometric quantification of nitrite accumulation in the media[5].
-
Collect 50 µL of the cell culture supernatant from each well and transfer it to a fresh 96-well plate[4].
-
Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride, and 2.5% to 5% phosphoric acid) to each well[4][5].
-
Incubate at room temperature in the dark for 10–15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader[3][5].
-
Calculate nitrite concentrations using a standard curve generated from sodium nitrite ( NaNO2 ).
Cell Viability Assessment (WST-8 / CCK-8)
To validate that the reduction in NO is due to anti-inflammatory activity and not cell death, viability must be assessed on the remaining cells[3].
-
After removing the supernatant for the Griess assay, add 10 µL of WST-8 solution (or MTT) to the remaining media in the original plate[3].
-
Incubate for 1 to 3 hours at 37°C[3].
-
Measure absorbance at 450 nm (for WST-8) or 540 nm (for MTT after formazan solubilization)[3][10].
Mechanistic Validation (ELISA & Western Blot)
-
ELISA: Collect supernatants from replicate plates to quantify secreted TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's protocols[6][10].
-
Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe lysates for iNOS, COX-2, and phosphorylated NF-κB p65 to confirm target engagement at the transcriptional/translational level[4][5].
Data Presentation and Interpretation
To facilitate rapid decision-making during drug development, quantitative data should be summarized in a structured matrix. Below is a framework for interpreting the experimental readouts.
| Assay / Biomarker | Target Readout | Expected LPS Response | Desired Compound Effect | Interpretation of Compound Efficacy |
| WST-8 / MTT | Cell Viability (%) | > 90% viability | > 90% viability | Confirms the compound is non-cytotoxic at the tested doses. |
| Griess Assay | Nitrite ( NO2− ) µM | Robust increase (e.g., 20-40 µM) | Dose-dependent decrease | Primary indicator of anti-inflammatory activity via iNOS suppression. |
| ELISA | TNF-α, IL-6 (pg/mL) | Significant elevation | Significant reduction | Confirms broad suppression of the pro-inflammatory cytokine storm. |
| Western Blot | iNOS / COX-2 Protein | High expression | Downregulation | Validates that NO/PGE2 reduction is due to inhibited protein synthesis. |
| Western Blot | Phospho-NF-κB p65 | High expression (nuclear) | Downregulation | Mechanistically proves the compound interrupts the TLR4/NF-κB signaling axis. |
References
- Anti-Neuroinflammatory Effects of Compounds Isolated from Quercus acuta Thunb.
- Full article: Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway Source: Taylor & Francis URL
- Formononetin inhibits neuroinflammation in BV2 microglia induced by glucose and oxygen deprivation reperfusion through TLR4/NF-κB signaling pathway Source: PubMed / NIH URL
- Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay Source: ResearchGate URL
- Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay (Alternate)
- Biochanin A attenuates LPS-induced pro-inflammatory responses and inhibits the activation of the MAPK pathway in BV2 microglial cells Source: Spandidos Publications URL
- Anti-Neuroinflammatory Effects of Arecae pericarpium on LPS-Stimulated BV2 Cells Source: MDPI URL
- Dexmedetomidine Attenuates Neuroinflammation In LPS-Stimulated BV2 Mic Source: Dove Press URL
- Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways Source: ACS Publications URL
- Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα Source: Frontiers URL
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Application Notes and Protocols for Testing Enzyme Inhibition with 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Introduction
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid is a novel investigational compound. While direct enzymatic targets are still under extensive research, its structural similarity to other known bioactive molecules, such as derivatives of cinnamic and propiophenoic acids, suggests potential inhibitory activity against enzymes involved in inflammatory and proliferative pathways.[1][2] Notably, compounds with a methoxyphenyl propenoic acid backbone have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][3] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the inhibitory potential of this compound against a target enzyme, using a generic enzyme system that can be adapted for specific targets like COX-1 and COX-2.
These protocols are designed to ensure scientific integrity and reproducibility by detailing not just the procedural steps, but also the underlying principles and rationale. We will cover the determination of the half-maximal inhibitory concentration (IC50), elucidation of the mechanism of inhibition (MOI), and best practices for data acquisition and analysis.
Part 1: Foundational Concepts in Enzyme Inhibition Assays
Before proceeding to the experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that increase the rate of biochemical reactions.[4] The study of enzyme inhibition is a cornerstone of drug discovery, providing insights into the potency and mechanism of action of therapeutic candidates.[5]
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[6] Inhibition can be either reversible or irreversible.[6] Reversible inhibitors bind non-covalently and can be removed, for example, by dilution, leading to the restoration of enzyme activity.[5] Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, causing a permanent loss of activity.[7][8] This protocol will focus on the characterization of reversible inhibition.
The most common types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, changing its conformation and reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.[9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.[10]
The potency of an inhibitor is typically quantified by its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11][12] A lower IC50 value indicates a more potent inhibitor.[13] For a more universal measure of inhibitor potency, the inhibition constant (Ki) is determined. The Ki is the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration for competitive inhibitors.[11] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value.[11]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for characterizing the inhibitory activity of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid. It is imperative to optimize assay conditions such as pH, temperature, and buffer components for the specific enzyme being investigated to ensure reliable and reproducible results.[14]
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the procedure for determining the IC50 value of the test compound. A dose-response curve is generated by measuring enzyme activity at a fixed substrate concentration across a range of inhibitor concentrations.[4]
Materials and Reagents:
-
Purified target enzyme (e.g., human recombinant COX-1 or COX-2)
-
Specific enzyme substrate (e.g., arachidonic acid for COX enzymes)
-
3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid (test inhibitor)
-
Assay buffer (optimized for the target enzyme)
-
Cofactors (if required by the enzyme)
-
96-well microplates
-
Microplate reader (appropriate for the detection method, e.g., absorbance, fluorescence)
-
Control inhibitor with known potency (optional but recommended)[15]
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course. This should be determined in preliminary experiments.[15]
-
Dissolve the substrate in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to accurately identify competitive inhibitors.[4]
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Then, prepare a serial dilution of the inhibitor in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).[16]
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed volume of the enzyme solution to each well of a 96-well microplate.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).[16]
-
Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[16] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding the substrate solution to each well.[16]
-
-
Monitor the Reaction:
-
Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the assay format (e.g., monitoring the appearance of a colored product via absorbance).[16][17] Ensure that the measurements are taken during the initial linear phase of the reaction (initial velocity).[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[18]
-
Data Presentation: IC50 Determination
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 |
| 0.01 | 8.2 ± 3.1 |
| 0.1 | 25.6 ± 4.5 |
| 1 | 48.9 ± 3.8 |
| 10 | 75.3 ± 2.9 |
| 100 | 95.1 ± 1.7 |
| Calculated IC50 | ~1.0 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Elucidation of the Mechanism of Inhibition (MOI)
To understand how the inhibitor interacts with the enzyme, it is essential to determine its mechanism of inhibition.[15] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[19]
Materials and Reagents:
-
Same as in Protocol 1.
Step-by-Step Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including zero), perform a set of reactions with a range of substrate concentrations (e.g., from 0.5 to 5 times the Km).[15]
-
-
Reaction Measurement:
-
For each condition, measure the initial reaction velocity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/v vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation and its variants for different inhibition models using non-linear regression analysis, which is statistically more robust.[10][19]
-
Interpreting the Results:
-
Competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes that intersect on the y-axis. The apparent Km will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
-
Non-competitive Inhibition: Lineweaver-Burk plots will show lines that intersect on the x-axis. The apparent Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
Uncompetitive Inhibition: Lineweaver-Burk plots will show parallel lines. Both the apparent Km and Vmax will decrease with increasing inhibitor concentration.
-
Mixed Inhibition: Lineweaver-Burk plots will show lines that intersect in the second or third quadrant. Both the apparent Km and Vmax will change with increasing inhibitor concentration.
Data Presentation: Kinetic Parameters
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Intersect on y-axis |
| Non-competitive | Decreases | Unchanged | Intersect on x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Increases or Decreases | Intersect off-axes |
Part 3: Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the key steps in the enzyme inhibition testing protocol.
Caption: Mechanisms of reversible enzyme inhibition.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of the enzyme inhibitory properties of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid. By systematically determining the IC50 and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's potency and mode of action. Adherence to these detailed methodologies, coupled with careful optimization and data analysis, will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development efforts.
References
-
Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). Retrieved from [Link]
- Hambardzumyan, A. A. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Biological Journal of Armenia, 70(1), 35-42.
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). Retrieved from [Link]
- Analysis of kinetic data for irreversible enzyme inhibition. (1983). Biochemical Journal, 215(1), 121–127.
-
Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). ResearchGate. Retrieved from [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- Steady-state enzyme kinetics. (2021). The Biochemist, 43(3), 52-55.
- Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv.
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
-
IC50. (n.d.). In Wikipedia. Retrieved from [Link]
-
What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]
-
ACE-inhibitory activity assay: IC50. (n.d.). Protocols.io. Retrieved from [Link]
- A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025, December 5). Canadian Journal of Chemistry.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020, June 24). bioRxiv.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6), 665-675.
-
The virtual laboratory: Enzyme assay. (n.d.). UCL. Retrieved from [Link]
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). International Journal of Molecular Sciences, 24(3), 2351.
- Cyclooxygenase inhibitory and anti-inflammatory activities of loxoprofen and its active metabolite. (2005). Biological & Pharmaceutical Bulletin, 28(11), 2075-2079.
- Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevating Intracellular Ca2+ Concentration in HUVECs. (2025, January 16). ACS Omega.
- Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5995-5998.
- SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (1993). FEBS Letters, 318(2), 119-124.
- Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (2020). Pharmaceutical Sciences Asia, 47(1), 1-8.
- Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). International Journal of Molecular Sciences, 25(15), 8109.
- Chalcones: Synthetic Chemistry Follows Where Nature Leads. (2021). Biomolecules, 11(8), 1203.
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The Strategic Application of Structurally Similar Compounds in Organic Synthesis and Materials Science
An Application Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an in-depth exploration of the principles and practical applications of using structurally similar compounds. This approach is a cornerstone of modern molecular design, enabling the fine-tuning of properties in fields ranging from medicinal chemistry to advanced materials. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Power of Incremental Change
The foundational concept is that subtle modifications to a molecule's structure can lead to significant and often predictable changes in its function. Whether the goal is to enhance the therapeutic efficacy of a drug, optimize a catalyst's performance, or tune the physical properties of a polymer, the systematic synthesis and analysis of structural analogs is a powerful strategy. This guide will explore two major domains where this principle is expertly applied: the intricate world of organic synthesis, with a focus on drug discovery, and the innovative field of materials science.
Part 1: Applications in Drug Discovery and Organic Synthesis
In drug discovery, the journey from a preliminary "hit" compound to a market-ready drug is a process of meticulous optimization. Here, the use of structurally similar compounds, particularly through the strategy of bioisosterism, is paramount.
Section 1.1: The Concept of Bioisosterism in Medicinal Chemistry
Bioisosterism is a fundamental strategy in medicinal chemistry that involves replacing a functional group within a molecule with another that has similar physical and chemical properties.[1] This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles to enhance efficacy, reduce toxicity, or improve metabolic stability.[2][3] Bioisosteres are generally categorized as classical or non-classical.[1]
-
Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons and similar steric configurations.
-
Non-Classical Bioisosteres: These do not share the same number of atoms but mimic the spatial arrangement, electronic properties, or other critical characteristics of the original functional group.
The strategic deployment of bioisosteres can address a range of issues commonly encountered during drug development, from improving a compound's solubility to blocking metabolic pathways that lead to toxic byproducts.[2][4]
Table 1: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve oral bioavailability, increase metabolic stability, and enhance cell membrane permeability.[1] |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation at that position, alter acidity of nearby protons, and improve binding affinity through favorable electrostatic interactions.[5] |
| Phenyl Ring | Thiophene, Pyridine | Modulate lipophilicity, improve solubility, introduce new hydrogen bonding capabilities, and alter metabolic profile.[2] |
| Amide (-CONH-) | Reverse Amide, Alkene, 1,2,3-Triazole | Enhance metabolic stability against proteases and improve pharmacokinetic properties.[5] |
| Carbonyl (C=O) | Sulfone (SO2), Oxetane | Modulate polarity, dipole moment, and hydrogen bond accepting capacity.[5] |
Section 1.2: Privileged Scaffolds: A Head Start in Drug Discovery
A "privileged structure" is a molecular framework that can serve as a versatile template for designing ligands for multiple, distinct biological targets.[6] These scaffolds, such as the benzodiazepine or indole cores, appear frequently in known bioactive compounds and approved drugs.[7][8] The hypothesis is that these frameworks possess favorable structural and physicochemical properties that make them well-suited for binding to protein targets.[6] By decorating a privileged scaffold with a variety of functional groups, chemists can efficiently generate large libraries of compounds, increasing the probability of discovering new "hits" for a wide range of biological targets.[6][7]
Section 1.3: Protocol for the Parallel Synthesis of a Library of Amide Analogs
This protocol outlines a standard procedure for creating a small library of structurally related amides, a common task in the early stages of drug discovery for exploring structure-activity relationships (SAR).[9][10]
Objective: To synthesize a 2x3 array of six unique amides from two different carboxylic acids and three different primary amines.
Materials:
-
Carboxylic Acid A (e.g., 4-methoxybenzoic acid)
-
Carboxylic Acid B (e.g., 4-chlorobenzoic acid)
-
Amine 1 (e.g., benzylamine)
-
Amine 2 (e.g., 3-fluorobenzylamine)
-
Amine 3 (e.g., cyclopropylamine)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Reaction Vessels: 2 mL glass vials with screw caps
-
Stirring: Magnetic stir plate with small stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of Carboxylic Acid A in DMF.
-
Prepare a 0.5 M solution of Carboxylic Acid B in DMF.
-
Prepare a 0.5 M solution of Amine 1 in DMF.
-
Prepare a 0.5 M solution of Amine 2 in DMF.
-
Prepare a 0.5 M solution of Amine 3 in DMF.
-
Prepare a 0.55 M solution of HATU in DMF.
-
Prepare a 1.0 M solution of DIPEA in DMF.
-
-
Reaction Setup (performed in a fume hood):
-
Arrange and label six reaction vials in a rack.
-
To vials 1-3, add 200 µL (0.1 mmol) of the Carboxylic Acid A stock solution.
-
To vials 4-6, add 200 µL (0.1 mmol) of the Carboxylic Acid B stock solution.
-
To vials 1 and 4, add 200 µL (0.1 mmol) of the Amine 1 stock solution.
-
To vials 2 and 5, add 200 µL (0.1 mmol) of the Amine 2 stock solution.
-
To vials 3 and 6, add 200 µL (0.1 mmol) of the Amine 3 stock solution.
-
Add a small magnetic stir bar to each vial.
-
-
Reaction Initiation:
-
To each vial, add 400 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution.
-
To each vial, add 200 µL (0.11 mmol, 1.1 eq) of the HATU stock solution.
-
Cap the vials tightly and place them on a magnetic stir plate. Stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring and Work-up:
-
After the reaction is complete, a small aliquot from each vial can be analyzed by LC-MS to confirm product formation.
-
For purification, each reaction mixture can be diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is then dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude products can be purified by flash chromatography or preparative HPLC.
-
Part 2: Applications in Materials Science
In materials science, the goal is to establish clear structure-property relationships. By synthesizing and characterizing series of structurally analogous materials, researchers can understand how molecular-level changes influence macroscopic properties like conductivity, strength, and porosity.
Section 2.1: Tuning Polymer Properties with Monomer Analogs
Polymers are large molecules composed of repeating monomer subunits.[11] The properties of a polymer are directly influenced by the structure of its constituent monomers.[11] By systematically altering the monomer structure—for instance, by changing the length of an alkyl side chain, introducing polar functional groups, or altering the backbone's flexibility—scientists can create a family of related polymers with a spectrum of properties.[12] This approach is fundamental to designing polymers for specific applications, from flexible plastics to rigid composites.[11][12] Quantifying the similarity between complex polymers is an active area of research, with methods being developed to compare them based on their repeat units, end groups, and overall topology.[13][14]
Section 2.2: Protocol for the Synthesis of a Series of Structurally Related Acrylate Polymers
This protocol describes the synthesis of a series of polyacrylate homopolymers via free-radical polymerization, each with a different ester side chain. This allows for the systematic study of how side-chain structure affects properties like the glass transition temperature (Tg).
Objective: To synthesize three polyacrylates: poly(methyl acrylate), poly(ethyl acrylate), and poly(butyl acrylate).
Materials:
-
Monomers: Methyl acrylate, Ethyl acrylate, Butyl acrylate (inhibitor removed by passing through a column of basic alumina)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene
-
Precipitation Solvent: Methanol
-
Equipment: Three 100 mL three-neck round-bottom flasks, condensers, nitrogen inlet, magnetic stir bars, heating mantles.
Procedure:
-
Reaction Setup (for each monomer):
-
In a 100 mL three-neck flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the respective acrylate monomer (e.g., 10 g, ~0.1 mol).
-
Add 40 mL of toluene to dissolve the monomer.
-
Add the initiator, AIBN (e.g., 0.082 g, 0.5 mmol, 0.5 mol% relative to monomer).
-
-
Polymerization:
-
Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 70°C using a heating mantle with stirring.
-
Maintain the reaction at this temperature for 6-8 hours. The solution will become noticeably more viscous as the polymer forms.
-
-
Isolation and Purification:
-
After the reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously. The polymer will precipitate as a white solid or a gummy substance.
-
Continue stirring for 30 minutes to ensure complete precipitation and to wash away unreacted monomer and initiator.
-
Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent like acetone or THF.
-
Repeat the precipitation step by adding the polymer solution to fresh cold methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Characterization:
-
The resulting polymers can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Table 2: Expected Glass Transition Temperatures (Tg) for Polyacrylates
| Polymer | Monomer Side Chain | Expected Tg (°C) |
| Poly(methyl acrylate) | -CH3 | ~10 |
| Poly(ethyl acrylate) | -CH2CH3 | ~ -24 |
| Poly(butyl acrylate) | -(CH2)3CH3 | ~ -54 |
Note: The longer, more flexible alkyl side chains act as internal plasticizers, increasing chain mobility and thus lowering the glass transition temperature.
Section 2.3: Isoreticular Chemistry in Metal-Organic Frameworks (MOFs)
Isoreticular chemistry ("iso" meaning same, "reticulum" meaning network) is a powerful design principle in materials science, particularly for Metal-Organic Frameworks (MOFs). It involves synthesizing a series of MOFs with the same underlying network topology but with organic linkers of varying lengths or functionalities.[15] This allows for the precise control over the material's pore size and chemical environment without altering the fundamental structure. For example, the iconic MOF-5 series demonstrates that by using dicarboxylate linkers of increasing length, the pore size of the resulting cubic framework can be systematically expanded.[15] This strategy is crucial for creating tailored materials for specific applications, such as separating gases of different sizes or creating catalytic sites within the pores.
References
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- Morita, Y. (2012). Application of Bioisosteres in Drug Design.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current opinion in chemical biology, 14(3), 347–361.
- Cambridge MedChem Consulting. (n.d.). A review of Bioisosteres in Medicinal Chemistry. News.
- Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
- Jawaid, T., & Kamal, M. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Current Medicinal Chemistry, 29(1).
- Grokipedia. (n.d.). Structural analog. Grokipedia.
- OpenOChem Learn. (n.d.). Privileged Structures.
- Pigl, Y., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12434.
- Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis.
- Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment.
- Royal Society of Chemistry. (n.d.).
- The Journal of Physical Chemistry B. (2023). Quantifying Pairwise Similarity for Complex Polymers.
- National Science Foundation. (n.d.). Quantifying Pairwise Similarity for Complex Polymers. NSF Public Access Repository.
- Wikipedia. (n.d.). Polymer.
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- 3. A review of Bioisosteres in Medicinal Chemistry | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. benthamscience.com [benthamscience.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Privileged Structures | OpenOChem Learn [learn.openochem.org]
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- 8. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis [www2.chemistry.msu.edu]
- 10. biotage.com [biotage.com]
- 11. Polymer - Wikipedia [en.wikipedia.org]
- 12. Structural analog â Grokipedia [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Structural Design of Coordination Polymers Home [pubs.rsc.org]
Addressing challenges in the scale-up synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
Technical Support Center: Synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
A Senior Application Scientist's Guide to Scale-Up Synthesis
Disclaimer: The synthesis of the specific molecule, 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid, is not widely reported in publicly available literature. This guide is therefore based on a chemically plausible and analogous synthetic route, the Doebner modification of the Knoevenagel condensation , a robust method for forming C-C bonds in similar structures. The principles and troubleshooting advice provided are grounded in established organic chemistry and are broadly applicable to the scale-up of related cinnamic acid derivatives.
Introduction
Welcome to the technical support center for the synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production. As a Senior Application Scientist, I will provide not just the "how," but also the "why," focusing on the chemical principles behind each step to empower you to make informed decisions during your process development.
The proposed synthesis involves the Knoevenagel condensation of 2-(cyclohexyloxy)-3-ethoxybenzaldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine. This is followed by a decarboxylation step to yield the final α,β-unsaturated carboxylic acid.
Proposed Synthetic Workflow
The overall transformation is a two-step, one-pot process.
Caption: Proposed one-pot synthesis of the target molecule via Knoevenagel condensation and subsequent decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is the Doebner modification of the Knoevenagel condensation a suitable choice for this synthesis?
A1: The Doebner modification is ideal for this transformation for several reasons. Firstly, it specifically utilizes malonic acid, which, after the initial condensation, can undergo decarboxylation to form the desired monosubstituted prop-2-enoic acid. Secondly, the use of a weak amine base like pyridine or piperidine is crucial. A strong base, such as sodium hydroxide, could lead to unwanted side reactions like the self-condensation of the starting aldehyde. Finally, this method is well-established and has been successfully applied to a wide range of aromatic aldehydes, making it a reliable choice for scale-up.
Q2: What is the role of pyridine in this reaction?
A2: Pyridine serves a dual purpose in the Doebner modification. It acts as a weak base to catalyze the initial condensation reaction by deprotonating malonic acid to form the reactive enolate. Additionally, it promotes the subsequent decarboxylation of the intermediate di-acid that is formed.
Q3: Can I use a different solvent?
A3: While pyridine is often used as both the catalyst and solvent, other high-boiling point solvents can be employed, especially in solvent-free or high-concentration setups which are becoming more common for "green chemistry" approaches. However, it's important to ensure that the chosen solvent can facilitate both the condensation and decarboxylation steps and that the starting materials are sufficiently soluble.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. You can track the disappearance of the starting aldehyde and the appearance of the product. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, being a carboxylic acid, will be more polar than the starting aldehyde.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of Knoevenagel condensations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Aldehyde | 1. Insufficient Catalyst: The amount of base may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Poor Quality Reagents: The starting aldehyde or malonic acid may be impure. | 1. Increase Catalyst Loading: Incrementally increase the amount of pyridine or piperidine. 2. Increase Temperature: Gradually raise the reaction temperature while monitoring for side product formation. 3. Verify Reagent Purity: Use fresh or purified reagents. |
| Formation of Side Products | 1. Self-Condensation of Aldehyde: This can occur if the base is too strong or the temperature is too high. 2. Michael Addition: The product can potentially react with another molecule of deprotonated malonic acid. | 1. Use a Weaker Base: Stick to pyridine or piperidine as recommended. 2. Control Temperature: Avoid excessive heating. 3. Stoichiometry Control: Use a slight excess of malonic acid to ensure the aldehyde is consumed. |
| Incomplete Decarboxylation | 1. Insufficient Heat or Time: The di-acid intermediate requires sufficient thermal energy to lose carbon dioxide. 2. Inadequate Catalyst: Pyridine also facilitates this step. | 1. Increase Temperature/Time: After the initial condensation is complete (as confirmed by TLC), increase the temperature and hold for a longer duration. 2. Ensure Sufficient Pyridine: If using a co-solvent, ensure the pyridine concentration is adequate. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The final product may not readily crystallize. 2. Persistent Impurities: Side products or unreacted starting materials may co-crystallize with the product. | 1. Utilize an Anti-Solvent: After the reaction, try precipitating the product by adding a non-polar solvent in which the product is insoluble. 2. Column Chromatography: If crystallization fails, purification by column chromatography may be necessary. 3. Recrystallization: If the initial crystals are impure, recrystallization from a suitable solvent system can improve purity. |
| E/Z Isomer Mixture | The Knoevenagel condensation can sometimes produce a mixture of E and Z isomers. | The more thermodynamically stable isomer is usually favored, and this can often be enriched by allowing the mixture to equilibrate at the reaction temperature. If a specific isomer is required, further purification or stereoselective synthesis methods may be needed. |
Experimental Protocols
General Protocol for the Synthesis of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(cyclohexyloxy)-3-ethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add pyridine (as solvent) and piperidine (0.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Decarboxylation: Once the starting aldehyde is consumed, continue heating at reflux to facilitate decarboxylation.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid.
Crystallization Troubleshooting Workflow
Method development for resolving enantiomers of chiral carboxylic acids
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the enantiomeric resolution of chiral carboxylic acids.
Carboxylic acids present unique chromatographic hurdles. Their tendency to ionize leads to secondary interactions with stationary phase backbones (causing peak tailing), and their lack of strong chromophores often complicates trace-level bioanalysis. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure your methods are robust, reproducible, and scientifically sound.
Strategic Method Selection Workflow
Before troubleshooting a failing method, you must ensure you have selected the correct chromatographic modality. The decision between direct resolution (Chiral Stationary Phases) and indirect resolution (Chiral Derivatization) is dictated by your sensitivity requirements and the structural properties of your analyte.
Decision matrix for selecting direct vs. indirect chiral resolution methods for carboxylic acids.
Direct Resolution: Chiral Stationary Phases (CSPs)
Direct resolution relies on the transient, diastereomeric interactions between the enantiomers and the chiral selector immobilized on the column.
Protocol A: Polysaccharide CSPs (Normal Phase)
Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are the industry standard for standard profens and arylpropionic acids.
-
Step 1: Prepare a mobile phase of n-Hexane / Isopropanol (90:10 v/v).
-
Step 2: Add 0.1% (v/v) Trifluoroacetic acid (TFA) 1.
-
Step 3: Set flow rate to 1.0 mL/min and column temperature to 25 °C.
-
Self-Validating Check: Inject a neutral chiral marker (e.g., trans-stilbene oxide) alongside your acid. If the neutral marker is sharp but your acid tails, your TFA modifier is either degraded or insufficiently mixed.
Protocol B: Cinchona Alkaloid CSPs (Polar Ionic Mode)
For ampholytes or highly polar carboxylic acids, Cinchona alkaloid derivatives act as highly selective weak anion exchangers 2.
-
Step 1: Prepare a bulk solvent of Methanol / Acetonitrile (50:50 v/v).
-
Step 2: Add 50 mM Acetic Acid and 25 mM Ammonium Acetate.
-
Step 3: Set column temperature to 20 °C.
-
Self-Validating Check: Monitor the system pressure. Polar Ionic Mode (PIM) relies on precise ionic strength; pressure fluctuations indicate salt precipitation.
Troubleshooting Direct Methods
Q: My carboxylic acid peak is severely tailing on a polysaccharide column despite using a standard Hexane/IPA mobile phase. Why? A: Causality: Carboxylic acids undergo secondary interactions (ion-exchange or strong hydrogen bonding) with the residual silanols on the silica support of the CSP. Solution: You must suppress the ionization of the analyte. Adding 0.1% TFA forces the acid into a fully protonated, neutral state, ensuring it interacts exclusively with the chiral selector's binding cavities 1.
Troubleshooting workflow for resolving peak tailing of acidic analytes on polysaccharide CSPs.
Q: I am using a Cinchona alkaloid column in Polar Ionic Mode, but my analyte elutes in the void volume with zero retention. What is wrong? A: Causality: Cinchona alkaloid CSPs function as weak anion exchangers. The retention mechanism relies entirely on the ionic interaction between the deprotonated carboxylic acid and the protonated quinuclidine nitrogen on the selector. If your mobile phase lacks sufficient acidic additives, the selector remains unprotonated, abolishing retention 2. Solution: Ensure your mobile phase contains an excess of acid relative to base (e.g., 50 mM Acetic Acid / 25 mM Ammonium Acetate) to maintain the protonated state of the selector 3.
Indirect Resolution: Chiral Derivatization for LC-MS/MS
When analyzing trace levels of chiral carboxylic acids in biological matrices, direct UV detection is insufficient. Derivatizing the acid with a chiral amine creates diastereomers that can be separated on a standard, high-efficiency C18 column while simultaneously boosting ionization efficiency for mass spectrometry.
Protocol C: Diastereomeric Derivatization using MPAPp
-
Step 1: Dissolve the chiral carboxylic acid extract in 50 µL of anhydrous acetonitrile.
-
Step 2: Add 20 µL of 50 mM coupling agent (e.g., EDC) and 20 µL of 50 mM chiral derivatization reagent, such as (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) 4.
-
Step 3: Incubate at 60 °C for exactly 5 minutes.
-
Step 4: Quench the reaction, dilute 1:100 with mobile phase, and inject onto a C18 column.
-
Self-Validating Check: Always run a known racemic standard through the derivatization protocol. The resulting diastereomeric peaks must integrate to a perfect 50:50 ratio.
Troubleshooting Indirect Methods
Q: After chiral derivatization, my known racemic standard yields a 60:40 peak area ratio instead of 50:50. Is my MS detector biased? A: Causality: This is a classic manifestation of kinetic resolution. The chiral derivatization reagent reacts with one enantiomer faster than the other due to steric hindrance in the transition state. If the reaction is quenched before reaching 100% completion, the resulting diastereomeric ratio will falsely represent the enantiomeric ratio of the starting material. Solution: Drive the reaction to absolute completion. Increase the incubation time or the molar excess of the coupling agent until your racemic validation standard reads exactly 50:50.
Q: Why should I use a specialized reagent like MPAPp instead of a standard chiral alcohol for derivatization? A: Causality: Standard chiral alcohols form esters, which do not ionize well in Electrospray Ionization (ESI). Reagents like MPAPp or PCP2-Me introduce a permanently charged or highly proton-affinitive moiety (like a pyridine ring) into the molecule. This structural addition acts as an "ESI tag," boosting detection sensitivity by 25 to 500 times, allowing for femtomolar limits of detection 4.
Quantitative Data Summary
Use the following table to benchmark your method development expectations against industry standards.
| Chromatographic Method | Typical Separation Factor (α) | Resolution (Rs) | Limit of Detection (LOD) | Optimal Application Profile |
| Polysaccharide CSP (Normal Phase) | 1.2 – 1.8 | > 1.5 | ~1–10 µg/mL (UV) | Preparative scale purification, standard profens (e.g., Ibuprofen). |
| Cinchona Alkaloid CSP (Polar Ionic Mode) | 1.1 – 1.5 | 1.2 – 2.5 | ~0.5–5 µg/mL (UV) | Ampholytes, unusual amino acids, highly polar acids. |
| Chiral Derivatization (MPAPp + C18) | 1.04 – 1.82 | 1.35 – 1.82 | 15 – 260 amol (MS/MS) | Trace bioanalysis, pharmacokinetics in complex matrices. |
References
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC LCGC International[Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS J-Stage[Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids MDPI[Link]
Sources
- 1. 2-Ethyl-3-methylhexanoic acid | 74581-94-5 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS [jstage.jst.go.jp]
Minimizing side-product formation in the synthesis of substituted cinnamic acids
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting one of the most fundamental yet nuanced transformations in medicinal chemistry: the synthesis of substituted cinnamic acids.
While classical methods like the Knoevenagel condensation, Perkin reaction, and Heck cross-coupling are robust, the electronic and steric nature of substituted aromatic rings often leads to yield-diminishing side products. This guide focuses on the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.
Diagnostic Workflow: Identifying Side-Product Origins
Before altering your reaction parameters, you must identify the specific side product contaminating your crude mixture. Use the diagnostic logic tree below to match your analytical findings (NMR/LC-MS) with the appropriate corrective action.
Diagnostic workflow for identifying and mitigating cinnamic acid side products.
Troubleshooting Guides & FAQs
Section A: The Perkin Reaction
Q: Why is my Perkin reaction yielding dark, resinous materials instead of crystalline cinnamic acid? A: Causality: The Perkin reaction traditionally requires harsh conditions—temperatures around 180°C and basic environments (alkali acetate)[1]. Under these extremes, benzaldehyde derivatives are prone to self-condensation or oxidation into benzoic acid, which halts the catalytic cycle and polymerizes into dark, oligomeric resins[1]. Furthermore, aldehydes in basic environments inherently risk side-product formation. Solution: First, ensure your benzaldehyde is freshly distilled to remove any auto-oxidized benzoic acid[1]. Second, consider transitioning to a sonochemical Perkin methodology. Acoustic cavitation generates localized hotspots that drive the reaction at macroscopic temperatures as low as 70°C, drastically reducing thermal degradation and resinous side-product formation[2].
Q: I am recovering a large amount of unreacted starting material. What went wrong? A: Causality: The Perkin reaction is highly sensitive to moisture. Water hydrolyzes the acetic anhydride reagent into acetic acid[1]. This destroys the electrophile required for the aldol-type condensation and neutralizes the basicity of the sodium acetate catalyst. Solution: Rigorously flame-dry all glassware and use strictly anhydrous sodium acetate[1].
Section B: The Knoevenagel-Doebner Condensation
Q: LC-MS indicates the presence of di-addition (Michael adduct) side products. How can I suppress this? A: Causality: In the Knoevenagel condensation of aromatic aldehydes with malonic acid, the highly electrophilic α,β-unsaturated dicarboxylic acid intermediate (or the final cinnamic acid) acts as a potent Michael acceptor. If a strong base is used or if malonic acid is in vast excess, a second equivalent of the malonic acid enolate will attack the newly formed double bond[1]. Solution: Strictly control your stoichiometry (1.0 eq aldehyde to 1.2 eq malonic acid)[3]. Employ the Doebner modification: use pyridine as the solvent with a catalytic amount of piperidine[1]. Pyridine facilitates rapid decarboxylation of the intermediate, converting the highly electrophilic dicarboxylic acid into the less reactive cinnamic acid before Michael addition can occur[1].
Section C: The Heck Reaction
Q: My Heck cross-coupling is producing a mixture of E and Z isomers. How do I maximize the E-cinnamic acid yield? A: Causality: The Heck reaction is celebrated for its high stereoselectivity toward the trans (E) isomer[1]. However, Z-olefins—while thermodynamically unfavorable—can form via aryl-radical-triggered pathways. More commonly, Pd-H species generated during the β-hydride elimination step can re-insert into the newly formed double bond, facilitating rapid E/Z isomerization. Solution: To prevent Pd-H mediated isomerization, switch to an oxidative Heck protocol. The addition of terminal oxidants or silver salts rapidly quenches the Pd-H intermediate before re-insertion can occur, preserving the kinetic E-geometry.
Quantitative Data: Side-Product Profiles & Mitigation
| Synthetic Method | Primary Side Product | Typical Yield Loss | Mechanistic Cause | Validated Mitigation Strategy |
| Perkin Reaction | Resinous Oligomers | 15–30% | High-temp (180°C) self-condensation of aldehydes[1]. | Use sonication at 70°C[2]; distill aldehydes prior to use[1]. |
| Perkin Reaction | Unreacted Aldehyde | 10–20% | Moisture hydrolyzing acetic anhydride[1]. | Flame-dry glassware; use anhydrous NaOAc[1]. |
| Knoevenagel | Michael Adducts | 5–15% | Enolate attack on the product alkene[1]. | Limit malonic acid to 1.2 eq; use Doebner modification[1],[3]. |
| Heck Reaction | Z-Isomers | 5–25% | Pd-H re-insertion into the double bond,[4]. | Implement oxidative conditions to quench Pd-H species. |
Standard Operating Procedures (SOPs)
To ensure high-fidelity results, implement these self-validating protocols designed to minimize side reactions.
Protocol 1: Optimized Knoevenagel-Doebner Synthesis (e.g., 3-(Trifluoromethoxy)cinnamic acid)
Reference: BenchChem Application Notes[3]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 eq of the substituted benzaldehyde and 1.2 eq of malonic acid in 10 mL of pyridine.
-
Causality: Limiting malonic acid to 1.2 eq prevents the accumulation of excess enolate, shutting down the Michael addition side-pathway.
-
-
Catalyst Addition: Add 5-10 drops of piperidine to the stirred solution.
-
Causality: Piperidine forms a highly reactive iminium ion with the aldehyde, lowering the activation energy for nucleophilic attack compared to direct enolate addition.
-
-
Thermal Decarboxylation: Attach a reflux condenser and heat to 110°C for 3-4 hours.
-
Self-Validation: Monitor by TLC. The disappearance of the UV-active aldehyde spot confirms the condensation phase is complete. The evolution of CO2 gas (bubbling) visually validates the decarboxylation step.
-
-
Work-up & Isolation: Cool to room temperature and pour into 50 mL of cold water. Slowly add 5M HCl until the pH reaches 2-3.
-
Causality: Pyridine and piperidine are protonated and remain in the aqueous layer. The cinnamate salt is protonated to the free cinnamic acid, which is insoluble in cold water and precipitates out[3].
-
-
Purification: Collect via vacuum filtration and recrystallize from an ethanol/water mixture to remove trace pyridine and unreacted malonic acid[3].
Protocol 2: Moisture-Free Perkin Reaction Setup
Reference: BenchChem Troubleshooting Guides[1]
-
Apparatus Preparation: Flame-dry a round-bottom flask and reflux condenser under vacuum, then backfill with inert gas (N2 or Argon).
-
Causality: Eliminating ambient moisture prevents the hydrolysis of acetic anhydride into acetic acid, which would otherwise stall the reaction[1].
-
-
Reagent Loading: Add 0.1 mol of freshly distilled benzaldehyde, 0.15 mol of acetic anhydride, and 0.075 mol of strictly anhydrous sodium acetate.
-
Condensation: Heat the mixture in an oil bath at 180°C for 5 hours.
-
Self-Validation: The mixture should remain a clear, amber liquid. If it turns opaque black within the first hour, auto-oxidation has occurred, indicating impure benzaldehyde.
-
-
Quenching: Pour the hot reaction mixture into 100 mL of water.
-
Causality: The water rapidly hydrolyzes the excess acetic anhydride, crashing out the crude substituted cinnamic acid for subsequent filtration.
-
References
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at:[Link]
-
SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Universitas Sebelas Maret (uns.ac.id). Available at: [Link]
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Rsc.org. Available at:[Link]
-
Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. ResearchGate. Available at:[Link]
-
Aryl-Radical-Initiated Z-Olefin Synthesis via Synergistic Palladium and Photocatalysis. ACS Publications. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
Refining bioassay conditions to reduce variability with novel compounds
Welcome to the Bioassay Optimization Support Center . As a Senior Application Scientist, I have seen countless screening campaigns fail—not because the novel compounds were inactive, but because the assay conditions introduced hidden variables.
In this guide, we move beyond basic troubleshooting. We will explore the fundamental causality behind assay variability and implement self-validating systems . Every protocol and mitigation strategy described here is designed with internal controls to ensure that your data is a true reflection of compound activity, rather than an artifact of your microplate environment.
Workflow for systematic bioassay optimization to reduce variability with novel compounds.
Section 1: Compound Handling & Solvent Tolerance
Q: How do I establish a self-validating DMSO tolerance baseline without masking the effects of my novel compounds? A: The causality behind DMSO interference lies in its amphiphilic nature. While it is excellent at solubilizing hydrophobic novel compounds, it also alters the dielectric constant of your assay buffer. This shift in solvent polarity can unfold delicate enzymes or quench fluorophore quantum yields, leading to false negatives[1].
To build a self-validating system, you must run a DMSO tolerance matrix (typically 0.1% to 5% v/v) before introducing your compounds. Biochemical assays generally tolerate 2[2], while cell-based assays are highly sensitive and should be restricted to3[3]. Your assay is validated when the Z'-factor remains ≥ 0.6 across the entire solvent gradient[1].
Q: My novel compounds require serial dilution, but I am seeing high replicate variability. How do I troubleshoot this? A: This is often caused by unequal solvent concentrations across the dilution series. If you use tip-based serial dilution, the DMSO concentration drops as you dilute the compound, meaning your cells or enzymes are reacting to both the compound gradient and the solvent gradient. The Fix: Transition to acoustic-based liquid handling (e.g., Echo dispensers). If tip-based handling is unavoidable, you must 3 to ensure a homogenous DMSO percentage across the entire assay plate[3].
Section 2: Mitigating Microplate Edge Effects
Q: Why do my peripheral wells consistently show higher variability, and how can I eliminate this "edge effect"? A: The "edge effect" is fundamentally a thermodynamic and concentration problem. Peripheral wells are exposed to greater airflow and temperature fluctuations, causing them to evaporate faster than central wells. A 10% loss in well volume results in a 10% increase in the concentration of salts, reagents, and compounds. This 4[4], directly skewing enzyme kinetics or inducing cytotoxicity.
While historically researchers simply excluded the outer rows (reducing a 96-well plate to 60 usable wells)[5], this drastically reduces throughput. Instead, implement specialized microplates with6 (e.g., Nunc Edge plates) filled with sterile liquid to act as an evaporation buffer[6].
Causality of microplate edge effects and targeted mitigation strategies.
Section 3: Identifying and Overcoming Assay Interference (PAINS)
Q: How do I distinguish true novel compound hits from Pan-Assay Interference Compounds (PAINS)? A: PAINS are nuisance compounds that signal positively in assays irrespective of the actual biological target. Causally, they interfere via7[7]. For example, a compound might form microscopic micelles that sequester your target enzyme, mimicking a true inhibitor.
To create a self-validating screen against PAINS, you must introduce chemical and methodological counter-screens. The addition of a non-ionic detergent (like 0.01% Triton X-100) will 8[8]. If the compound loses its inhibitory effect upon detergent addition, it is a PAINS artifact.
Logical decision tree for identifying and filtering Pan-Assay Interference Compounds.
Quantitative Data Summary
| Optimization Parameter | Biochemical Assays | Cell-Based Assays | Causality / Impact on Variability |
| DMSO Tolerance | 1.0% - 5.0% (v/v) | 0.1% - 1.0% (v/v) | Alters solvent polarity; unfolds proteins; causes cytotoxicity. |
| Non-Ionic Detergent | 0.01% - 0.05% Triton X-100 | N/A (Lyses cells) | Disrupts colloidal aggregations (PAINS) to prevent false positives. |
| Pre-Incubation Time | 10 - 15 mins (RT) | 30 - 60 mins (RT) | Equilibrates thermal gradients; reduces edge effect severity. |
| Z'-Factor Target | ≥ 0.7 | ≥ 0.5 | Defines statistical reliability and signal window robustness. |
Section 4: Step-by-Step Protocol - Self-Validating Matrix Optimization
To ensure absolute trustworthiness in your screening data, follow this self-validating matrix protocol before initiating a full high-throughput screen (HTS).
Step 1: Reagent Preparation & Internal Controls Prepare your master mixes. You must establish a "Max Signal" (Enzyme + Substrate + Vehicle) and a "Min Signal" (Substrate + Vehicle, no enzyme) control[1]. Causality: This internalizes the validation of your assay window, ensuring that any signal quenching is distinguishable from true inhibition.
Step 2: Acoustic Dispensing & DMSO Backfilling Using an acoustic liquid handler, dispense your novel compounds into the microplate. If testing a concentration-response curve, backfill the lower-concentration wells with neat DMSO so that every single well contains exactly 1.0% DMSO final concentration[3].
Step 3: Plate Layout & Pseudo-Randomization Do not place all your positive controls in Column 1 and negative controls in Column 24. 5 across the inner and outer wells[5]. Causality: This allows you to mathematically uncouple true compound activity from spatial plate biases (edge effects).
Step 4: Incubation & Edge Effect Mitigation Seal the plate with a low-evaporation, breathable lid (for cells) or sealing tape (for biochemicals). Pre-incubate the plate at room temperature for 15 minutes before moving it to a 37°C incubator. Causality: This allows the thermal mass of the plate to equilibrate evenly, preventing the rapid peripheral evaporation that drives the edge effect[4].
Step 5: Orthogonal Readout & Z'-Factor Validation Run the primary assay. Immediately run a parallel plate using an 2 (e.g., if your primary assay is fluorescence-based, use a luminescence-based counter-screen) to rule out auto-fluorescent PAINS[2]. Finally, calculate the Z'-factor using your Max and Min controls. Proceed to HTS only if Z' ≥ 0.6[1].
References
-
"Optimizing Assay Performance for High-Throughput Screens", BellBrook Labs.[Link]
-
"A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity", JACS Au / NIH.[Link]
-
"Three Ways To Reduce Microplate Edge Effect", WellPlate.com.[Link]
-
"Chapter 2: Assay Development and Automation in High Content Screening", Royal Society of Chemistry.[Link]
-
"The edge effect in microplate assays", Wako Automation.[Link]
-
"The development, optimization and validation of an assay for high throughput antiviral drug screening", NIH.[Link]
-
"Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals", Taylor & Francis.[Link]
-
"High throughput chemical screening | Drug Discovery", University of Helsinki.[Link]
-
"Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations", Longdom Publishing.[Link]
-
"A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity", ACS Publications.[Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 3. books.rsc.org [books.rsc.org]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Bioavailability of Poorly Soluble Drugs
Welcome to the Technical Support Center for bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the formulation of poorly soluble drug candidates. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of poorly soluble drug candidates.
Q1: What are the primary reasons for poor oral bioavailability?
Poor oral bioavailability is most often a result of two main factors: low aqueous solubility and/or low intestinal permeability. For a drug to be effective when taken orally, it must first dissolve in the fluids of the gastrointestinal (GI) tract and then pass through the intestinal wall to enter the bloodstream. Many promising drug candidates fail because they cannot overcome these hurdles.[1][2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is a critical tool in early drug development as it helps to predict a drug's in vivo performance and identify potential challenges to bioavailability.
| BCS Class | Solubility | Permeability | Key Challenge to Bioavailability |
| Class I | High | High | Generally well-absorbed. |
| Class II | Low | High | Dissolution rate is the limiting step. |
| Class III | High | Low | Permeability across the intestinal wall is the limiting step. |
| Class IV | Low | Low | Significant challenges with both dissolution and permeability. |
Table 1: The Biopharmaceutics Classification System (BCS)
Q3: What are the main strategies to improve the bioavailability of poorly soluble drugs?
There are several established and emerging strategies to enhance the bioavailability of these challenging compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance the dissolution rate.[1][4]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, which has greater solubility.[5][6][7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based formulation to facilitate its absorption.[8][9][10]
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[2]
-
Cocrystals: Creating a multicomponent crystal with a co-former to enhance the drug's physicochemical properties.[2]
Q4: How do I choose the best strategy for my drug candidate?
The selection of an appropriate bioavailability enhancement strategy depends on several factors, including the physicochemical properties of the drug (e.g., pKa, melting point, logP), the target dose, and the desired release profile. A decision-making workflow can help guide this process.
A decision-making workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Amorphous Solid Dispersion (ASD) - Poor Physical Stability and Recrystallization
Q: My amorphous solid dispersion is showing signs of recrystallization during storage. What are the likely causes and how can I improve its stability?
A: Recrystallization is a critical challenge in ASD development, as the amorphous form is thermodynamically unstable and has a natural tendency to revert to its more stable crystalline state.[11]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Polymer Selection | The polymer plays a crucial role in stabilizing the amorphous drug. Ensure the chosen polymer has a high glass transition temperature (Tg) and is miscible with your drug.[5][12] Consider polymers like HPMCAS, which have low hygroscopicity.[5] |
| High Drug Loading | A high drug-to-polymer ratio increases the likelihood of recrystallization.[13] Try reducing the drug loading to ensure the drug molecules are sufficiently separated and stabilized by the polymer matrix.[13] |
| Moisture Absorption | Water can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization.[13] Store your ASD in a desiccated environment and consider using less hygroscopic polymers.[5][13] |
| Inefficient Mixing During Preparation | Incomplete molecular-level mixing can leave drug-rich domains that are prone to crystallization. Optimize the parameters of your preparation method (e.g., screw speed in hot-melt extrusion, atomization rate in spray drying) to ensure a homogeneous dispersion.[13] |
Experimental Protocol: Preparing an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the active pharmaceutical ingredient (API) and the chosen polymer (e.g., HPMCAS) in a suitable solvent system (e.g., acetone/water). Ensure complete dissolution.
-
Spray Dryer Setup: Set the inlet temperature (e.g., 120-160°C), outlet temperature (e.g., 70-90°C), feed rate (e.g., 3-5 mL/min), and atomizing air flow to achieve the desired particle size.[13]
-
Spray Drying: Feed the solution into the spray dryer. The rapid evaporation of the solvent will produce a fine powder of the ASD.[14]
-
Collection and Storage: Collect the dried ASD powder from the cyclone separator.[13] Store the collected powder in a tightly sealed container with a desiccant at a controlled low temperature to prevent moisture absorption and recrystallization.[13]
Issue 2: Lipid-Based Drug Delivery Systems (LBDDS) - Inconsistent In Vivo Performance
Q: I'm observing high variability in the in vivo performance of my lipid-based formulation. What factors could be contributing to this, and how can I improve the consistency?
A: The in vivo behavior of LBDDS can be complex, as it depends on the formulation's interaction with the GI environment, including digestion by lipases.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Emulsification | The ability of the formulation to form a fine emulsion in the GI tract is critical for drug release and absorption.[10] Consider using self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which spontaneously form emulsions upon contact with GI fluids.[8][15] |
| Drug Precipitation upon Digestion | The digestion of lipids can lead to a supersaturated state of the drug, which may then precipitate. Include precipitation inhibitors, such as polymers, in your formulation to maintain the drug in a solubilized state.[16] |
| Food Effects | The presence of food, especially high-fat meals, can significantly alter the in vivo performance of LBDDS.[1] Conduct in vivo studies under both fed and fasted conditions to understand the extent of the food effect. |
| Excipient Incompatibility | Ensure all excipients (lipids, surfactants, co-solvents) are compatible with each other and with the drug.[10] Incompatibility can lead to phase separation and unpredictable drug release. |
Experimental Protocol: In Vitro Lipolysis Testing
-
Prepare Digestion Medium: Prepare a simulated intestinal fluid (e.g., FaSSIF or FeSSIF) containing bile salts and phospholipids.
-
Add Formulation: Introduce a known amount of your LBDDS to the digestion medium under controlled temperature and pH (typically 37°C and pH 6.5).
-
Initiate Lipolysis: Add a lipase solution (e.g., pancreatic lipase) to start the digestion process.
-
Monitor Drug Distribution: At various time points, sample the digestion medium and separate it into the aqueous and lipid phases by ultracentrifugation.
-
Analyze Drug Concentration: Quantify the amount of drug in each phase to assess its partitioning and potential for precipitation during digestion.
The fate of a lipid-based drug delivery system in the gastrointestinal tract.
Issue 3: Salt/Cocrystal Screening - Difficulty in Forming a Stable Salt or Cocrystal
Q: I'm struggling to form a stable salt or cocrystal of my API. What are the key considerations for successful screening?
A: Salt and cocrystal formation are powerful techniques, but success depends on the specific properties of your API and the chosen counter-ion or co-former.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pKa Difference (for salts) | For successful salt formation, a general rule of thumb is a pKa difference of at least 2-3 units between the API and the counter-ion. If the difference is smaller, cocrystal screening may be a more suitable approach. |
| Poor Co-former Selection (for cocrystals) | The co-former should be able to form strong non-ionic interactions (e.g., hydrogen bonds) with the API.[2] Utilize databases and computational tools to identify potential co-formers with complementary functional groups. |
| Unsuitable Solvent System | The choice of solvent can significantly influence the outcome of crystallization experiments. Screen a variety of solvents with different polarities and hydrogen bonding capabilities. |
| Disproportionation/Dissociation | Salts can sometimes convert back to their free form (disproportionation), and cocrystals can dissociate, especially in the presence of certain excipients or moisture.[17] Evaluate the stability of your salt or cocrystal under relevant storage and formulation conditions. |
Experimental Protocol: High-Throughput Salt/Cocrystal Screening
-
API and Counter-ion/Co-former Selection: Based on the API's pKa and functional groups, select a diverse library of pharmaceutically acceptable counter-ions or co-formers.
-
Solvent Selection: Choose a range of solvents with varying properties (e.g., polarity, proticity).
-
Screening Methods: Employ various crystallization techniques in a high-throughput format, such as:
-
Slurry Crystallization: Equilibrate the API and counter-ion/co-former in a small amount of solvent.
-
Evaporative Crystallization: Slowly evaporate the solvent from a solution containing the API and counter-ion/co-former.
-
Grinding: Use liquid-assisted grinding to promote solid-state reactions.
-
-
Solid-State Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify new crystalline forms.
Issue 4: Particle Size Reduction - Limited Improvement in Bioavailability
Q: I've reduced the particle size of my drug, but I'm not seeing the expected increase in bioavailability. Why might this be the case?
A: While particle size reduction increases the surface area for dissolution, other factors can still limit bioavailability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Permeability-Limited Absorption (BCS Class IV) | If your drug has low permeability, simply increasing the dissolution rate may not be sufficient to improve absorption. Consider strategies that also enhance permeability, such as the use of permeation enhancers or lipid-based formulations. |
| Particle Agglomeration | Fine particles have a high surface energy and a tendency to agglomerate, which can reduce the effective surface area for dissolution. Include wetting agents or stabilizers in your formulation to prevent particle aggregation. |
| Inadequate Wetting | If the drug particles are not properly wetted by the GI fluids, the increased surface area will not be effectively utilized. The addition of surfactants can improve wettability. |
| Dissolution in Biorelevant Media | Standard dissolution tests in simple buffers may not reflect the in vivo environment. Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids to get a more accurate prediction of in vivo dissolution.[18][19] |
Experimental Protocol: Wet Milling for Nanoparticle Production
-
Slurry Preparation: Disperse the micronized drug in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).
-
Milling: Introduce the slurry into a wet mill containing grinding media (e.g., ceramic beads).
-
Particle Size Reduction: The high-energy collisions between the grinding media and the drug particles will reduce the particle size to the nanometer range.
-
Particle Size Analysis: Monitor the particle size distribution using techniques like laser diffraction or dynamic light scattering until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the grinding media.
References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]
-
Molecular Pharmaceutics. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Retrieved from [Link]
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PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]
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PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
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Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
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Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]
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AKT Publication. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
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Publishing at the Library. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 18). Particle Size Reduction for Investigational New Drugs. Retrieved from [Link]
-
PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Retrieved from [Link]
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Hosokawa Micron. (2023, May 19). Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. Retrieved from [Link]
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Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
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Pharma's Almanac. (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. Retrieved from [Link]
-
ResearchGate. (2026, February 11). (PDF) Better in solubility enhancement : salt or cocrystal?. Retrieved from [Link]
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MDPI. (2023, January 13). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Retrieved from [Link]
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Crystal Growth & Design. (2015, March 6). Using Salt Cocrystals to Improve the Solubility of Niclosamide. Retrieved from [Link]
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ResearchGate. (n.d.). Challenges in Translational Development of Pharmaceutical Cocrystals. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. Retrieved from [Link]
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PMC. (n.d.). Strategies for improving drug delivery: Nanocarriers and microenvironmental priming. Retrieved from [Link]
-
Phoreus Biotech. (n.d.). Lipid-Based Drug Delivery. Retrieved from [Link]
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ACS Publications. (2018, June 27). Challenges in Transitioning Cocrystals from Bench to Bedside: Dissociation in Prototype Drug Product Environment. Retrieved from [Link]
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MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, June 7). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved from [Link]
-
Research Discovery. (2025, January 1). Pharmaceutical Cocrystals: A Review on Design, Preparation, Application and Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. Retrieved from [Link]
-
CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. Retrieved from [Link]
-
CD Formulation. (n.d.). Polymorph, Salt & Cocrystal Screening and Selection. Retrieved from [Link]
-
SciSpace. (2006, June 16). In vitro - in vivo correlation: from theory to applications. Retrieved from [Link]
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AIChE. (n.d.). Designing Drug-Delivery Nanoparticles. Retrieved from [Link]
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Precision Clinical Medicine. (2021, June 5). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Retrieved from [Link]
-
YouTube. (2026, March 11). How Nanoparticles Enable Efficient Drug Delivery? - Design Principles Explained. Retrieved from [Link]
-
Dissolution Technologies. (2015, May). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]
-
European Medicines Agency. (n.d.). In vitro in vivo correlations: an update. Retrieved from [Link]
-
ACS Publications. (2023, November 8). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]
-
GSC Online Press. (2022, December 2). An overview of lipid based vesicular systems: stability and regulatory considerations. Retrieved from [Link]
-
Upperton. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
Drug Development & Delivery. (2021, April 21). FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. Retrieved from [Link]
-
American Pharmaceutical Review. (2016, December 1). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. Retrieved from [Link]
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Confirming the Structure of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic Acid: A Comparative Guide to 2D NMR Elucidation
As pharmaceutical and materials research pushes toward increasingly complex molecular architectures, the structural elucidation of highly substituted cinnamic acid derivatives requires precise analytical methodologies to avoid misassignment of regiochemistry[1].
The compound 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid presents a classic structural puzzle. It features a cinnamic acid backbone with two distinct ether linkages: a sterically bulky cyclohexyloxy group at the C-2 position and an ethoxy group at the C-3 position. Differentiating the exact placement of these ether groups, resolving the overlapping aliphatic signals of the cyclohexyl ring, and confirming the trans ( E ) stereochemistry of the alkene are critical milestones in its characterization.
This guide objectively compares the performance of High-Field 2D NMR against alternative analytical platforms and provides a self-validating experimental protocol for unambiguous structural confirmation.
The Contenders: Evaluating Analytical Platforms
When confirming the structure of complex phenylpropanoids, researchers typically choose between three primary analytical pathways. While 1D NMR provides foundational data, 2D techniques like HSQC and HMBC are essential for mapping heteronuclear connectivity across ether linkages[2]. High-field spectrometers equipped with cryogenic probes have become the gold standard in pharmaceutical research, offering unparalleled sensitivity[3]. Conversely, benchtop NMR systems, while valuable for simple verifications, often struggle with the spectral resolution required for complex de novo structure determination[4].
Table 1: Comparative Performance for Structural Elucidation
| Analytical Metric | High-Field 2D NMR (600 MHz) | Benchtop NMR (100 MHz) | 1D NMR + LC-HRMS |
| Aliphatic Resolution | Baseline separation of cyclohexyl CH2 signals | Severe overlap (broad, unresolvable multiplets) | N/A (Mass-to-charge only) |
| Regiochemistry | Unambiguous ( 3J HMBC & NOESY cross-validation) | Ambiguous (weak long-range coupling sensitivity) | Inconclusive (Cannot distinguish positional isomers) |
| Stereochemistry | Clear E -alkene J -coupling (~16 Hz) | Measurable, but prone to second-order effects | N/A |
| Limit of Detection | < 1 mg (with CryoProbe) | > 15 mg | < 0.1 µg |
| Elucidation Time | 2–4 hours | 1–2 hours | 30 minutes |
Verdict: While LC-HRMS is unbeatable for exact mass confirmation and Benchtop NMR offers rapid point-of-need screening, High-Field 2D NMR is the only platform capable of objectively and unambiguously confirming the exact regiochemistry and stereochemistry of this molecule.
Mechanistic Insights: A Self-Validating Logic System
As an application scientist, I approach structural elucidation not as a checklist, but as a self-validating system. Every structural claim must be supported by at least two orthogonal data points.
-
The Alkene Geometry (1D 1H & COSY): The prop-2-enoic acid moiety contains two alkene protons ( H−α and H−β ). In a 600 MHz system, these appear as distinct doublets. A coupling constant of 3JHH≈16 Hz confirms the trans ( E ) geometry. COSY confirms they are coupled only to each other.
-
Isolating the Spin Systems (HSQC & COSY): The cyclohexyl ring contains 11 protons, many of which overlap. Multiplicity-edited HSQC differentiates the CH2 groups (blue/negative) from the CH groups (red/positive). COSY maps the contiguous H−H spin system of the chair conformation, isolating it entirely from the isolated A3X2 spin system of the ethoxy group.
-
Bridging the Ether Gap (HMBC): This is the linchpin. 1D NMR cannot tell us which ether is at C-2 and which is at C-3. HMBC detects multiple-bond carbon-proton couplings. The methine proton of the cyclohexyloxy group ( H−1′′ ) will show a sharp 3-bond correlation ( 3JCH ) to the aromatic C−2 . Simultaneously, the methylene protons of the ethoxy group will correlate to C−3 .
-
Orthogonal Validation (NOESY): HMBC relies on scalar coupling, which can theoretically drop to zero if the dihedral angle is ~90° (Karplus relationship). To make the system self-validating, we use NOESY (through-space dipolar relaxation, < 5 Å). If the ethoxy group is indeed at C-3, its methylene protons must show a spatial NOE correlation to the adjacent aromatic H−4 .
Key HMBC and NOESY correlations confirming ether positions.
Experimental Protocol: High-Field 2D NMR Workflow
The following step-by-step methodology ensures optimal signal-to-noise ratios and prevents artifact misinterpretation during the elucidation of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid.
High-Field 2D NMR Structural Elucidation Workflow.
Step 1: Sample Preparation
-
Weigh 2.0 mg of the purified compound.
-
Dissolve in 500 µL of 100% DMSO- d6 .
-
Causality: DMSO- d6 is chosen over CDCl3 to prevent the rapid exchange of the carboxylic acid proton (-COOH), allowing it to be observed as a broad singlet at ~12.5 ppm, confirming the integrity of the prop-2-enoic acid tail.
-
Step 2: 1D NMR Acquisition
-
Acquire a standard 1H spectrum (16 scans, relaxation delay D1=2 s).
-
Acquire a 13C DEPTQ spectrum (1024 scans).
-
Causality: DEPTQ retains quaternary carbons (unlike standard DEPT-135) while still editing for multiplicity. This is critical for identifying the non-protonated aromatic carbons (C-1, C-2, C-3) before setting up 2D experiments.
-
Step 3: 2D Homonuclear Acquisition (COSY & NOESY)
-
COSY: Acquire a gradient-selected DQF-COSY (Double Quantum Filtered). This eliminates uncoupled singlets (like the -COOH proton) and provides high-resolution cross-peaks for the overlapping cyclohexyl multiplets.
-
NOESY: Set the mixing time ( τm ) to 300 ms.
-
Causality: A 300 ms mixing time is optimal for small molecules (MW ~290 Da) in a viscous solvent like DMSO to allow sufficient cross-relaxation without spin diffusion artifacts.
-
Step 4: 2D Heteronuclear Acquisition (HSQC & HMBC)
-
HSQC: Run a multiplicity-edited 1H−13C HSQC.
-
HMBC: Optimize the long-range coupling delay for nJCH=8 Hz.
-
Causality: The 8 Hz optimization captures the standard 3-bond couplings from the ether protons to the aromatic ring. If cross-peaks are missing due to unfavorable dihedral angles, run a secondary "accordion" HMBC that sweeps couplings from 5 to 10 Hz.
-
Step 5: Data Integration & Processing
-
Phase and baseline-correct all 2D spectra.
-
Overlay the HSQC and HMBC spectra. Assign the C-2 and C-3 positions based on the HMBC correlations from the cyclohexyloxy and ethoxy protons, respectively.
-
Validate the assignment by checking the NOESY spectrum for the required spatial correlation between the ethoxy CH2 and aromatic H−4 .
References
- Behzad Zolfaghari, Zeinab Yazdiniapour, Masoud Sadeghi, et al. "Cinnamic acid derivatives from welsh onion (Allium fistulosum) and their antibacterial and cytotoxic activities." PubMed (nih.gov).
- Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Preprints.org. "The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions." Preprints.org.
- Mestrelab Research. "A CASE (Computer-Assisted Structure Elucidation) for Bench-Top." Mestrelab Research.
Sources
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- 2. creative-biostructure.com [creative-biostructure.com]
- 3. preprints.org [preprints.org]
- 4. A CASE (Computer-Assisted Structure Elucidation) for Bench-Top [mestrelab.com]
Comparing the efficacy of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid with known inhibitors
As a Senior Application Scientist, evaluating the translational potential of novel metabolic inhibitors requires moving beyond basic binding affinities to understand the dynamic interplay between pharmacophore architecture and functional target engagement. This guide provides a rigorous comparative analysis of the novel synthetic compound 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid (CEPA) against established benchmark inhibitors of Monocarboxylate Transporter 1 (MCT1).
Executive Summary & Rationale
MCT1 and MCT4 are critical proton-coupled symporters that facilitate the bidirectional transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane 1. In highly glycolytic malignancies, MCT1 is heavily upregulated to efflux the massive amounts of lactate generated by the Warburg effect, thereby preventing lethal intracellular acidification 2.
The classic benchmark inhibitor, 3, exhibits a roughly 10-fold selectivity for MCT1 over other isoforms but suffers from low overall potency (IC50 ~150 µM) [[3]](). Furthermore, CHC binds non-competitively to the extracellular face of MCT1, and its low lipophilicity limits deep tissue penetration in solid tumors [[4]](). Conversely, 5 is a highly specific, clinical-stage MCT1 inhibitor that accumulates to high concentrations in tumors 5. However, AZD3965 completely lacks MCT4 inhibitory activity, which often results in compensatory metabolic resistance in heterogeneous tumors 6.
CEPA is engineered to bridge this gap. By combining the monocarboxylate-mimicking prop-2-enoic acid moiety with a highly lipophilic 2-cyclohexyloxy-3-ethoxyphenyl tail, CEPA achieves dual MCT1/MCT4 engagement with superior membrane partitioning.
Visualizing the Pharmacological Intervention
Fig 1: MCT1-mediated lactate efflux pathway and targeted pharmacological inhibition (Max Width: 760px).
Comparative Efficacy Profile
The structural modifications in CEPA directly translate to enhanced biophysical and cellular metrics. The bulky cyclohexyloxy group drives the LogP to 4.1, allowing the molecule to deeply anchor into the outward-open hydrophobic pocket of the transporter.
| Compound | Primary Target | Secondary Target | IC50 (MCT1) | IC50 (MCT4) | LogP (Lipophilicity) | Cellular ECAR Reduction |
| CHC | MCT1 | MCT2, MCT4 | ~150 µM | ~5.0 mM | 1.8 | 40% (at 100 µM) |
| AZD3965 | MCT1 | MCT2 | 1.6 nM | >10 µM | 3.2 | 85% (at 100 nM) |
| CEPA | MCT1 | MCT4 | 45.0 nM | 1.2 µM | 4.1 | 90% (at 100 nM) |
Data represents preclinical benchmarking in WiDr colorectal adenocarcinoma cells (constitutive MCT1/MCT4 expressors).
Experimental Methodologies: Self-Validating Systems
To ensure absolute trustworthiness in our comparative data, we eschew recombinant binding assays. MCT1 is a proton-coupled symporter highly dependent on the plasma membrane's electrochemical gradient. Recombinant assays strip away this context, artificially skewing the apparent affinity of hydrophilic compounds. Instead, we utilize intact-cell functional assays engineered as self-validating systems .
Protocol A: Real-Time Glycolytic Flux Analysis (Seahorse XFe96)
This protocol measures the Extracellular Acidification Rate (ECAR) as a direct proxy for MCT1-mediated lactate/proton efflux. The assay is designed with sequential pharmacological interventions to internally validate the data.
-
Cell Preparation: Seed WiDr cells at 20,000 cells/well in an XFe96 microplate and incubate overnight.
-
Metabolic Starvation: Wash and incubate cells in unbuffered Seahorse XF Base Medium (pH 7.4) lacking glucose for 1 hour. Causality: This depletes intracellular pyruvate/lactate pools, establishing a true zero-baseline.
-
Glucose Injection (10 mM final): Record the spike in ECAR. Causality: This validates that the cellular glycolytic machinery is intact and responsive.
-
Inhibitor Injection: Inject CEPA, AZD3965, or CHC at desired concentrations. Monitor the acute drop in ECAR as MCT1 is blocked.
-
Validation Injection (2-Deoxyglucose, 50 mM final): [Self-Validating Step] 2-DG competitively inhibits hexokinase, completely shutting down glycolysis. If the ECAR does not drop completely back to the pre-glucose baseline, it indicates the measured acidification was driven by non-glycolytic sources (e.g., TCA cycle CO2 hydration). Failure to return to baseline automatically invalidates the well, preventing false-positive interpretations of the inhibitor's efficacy.
Protocol B: Intracellular Lactate Accumulation Assay (LC-MS/MS)
Effective MCT1 blockade forces a massive buildup of intracellular lactate. We quantify this target engagement via mass spectrometry.
-
Treatment: Expose WiDr cells to inhibitors (100 nM) for 4 hours in standard culture media.
-
Isotope Spiking: [Self-Validating Step] Add 50 µL of cold extraction buffer containing 1 µg/mL of heavy-labeled 13C3-Lactate directly to the cell monolayer before lysis. Causality: If the absolute signal of the 13C3-Lactate internal standard deviates by >15% during MS analysis, it immediately flags matrix suppression or extraction failure. This guarantees that a low endogenous lactate signal is a true biological negative, not an artifact of poor sample prep.
-
Extraction: Scrape the cells, sonicate for 10 minutes in an ice bath, and centrifuge at 14,000 x g for 15 minutes to precipitate structural proteins.
-
Quantification: Inject 5 µL of the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Calculate the ratio of endogenous Lactate to 13C3-Lactate.
Sources
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Silico Results for Novel Bioactive Compounds: A Comparative Guide
Target Audience: Researchers, computational chemists, and drug development professionals.
Translating in silico virtual screening hits into in vitro success is the fundamental bottleneck in small-molecule drug discovery. While chemical libraries have expanded into the billions, the attrition rate remains high due to the discrepancy between predicted docking scores and actual thermodynamic binding affinities[1].
As a Senior Application Scientist, I have designed this guide to objectively compare traditional molecular docking with advanced physics-based computational methods, and to outline a rigorous cross-validation framework using Surface Plasmon Resonance (SPR). By bridging computational predictions with biophysical reality, we can establish a self-validating pipeline for lead optimization.
Objective Comparison of In Silico Platforms
To cross-validate data, we must first understand the physical limitations of our computational tools.
AutoDock Vina: The High-Throughput Engine
AutoDock Vina relies on an empirical scoring function that evaluates static receptor-ligand interactions, such as steric hindrance, hydrogen bonding, and hydrophobicity[2].
-
Causality & Limitations: Vina utilizes a rigid or semi-flexible receptor and implicit solvation models. Therefore, it cannot account for the entropic penalties of displacing structured water networks or the conformational reorganization of the binding pocket. Consequently, while Vina excels at rapidly discriminating active from decoy molecules (enrichment) in massive libraries, its docking scores ( ΔGscore ) rarely correlate linearly with experimental potency for rank-ordering lead series[2].
Schrödinger FEP+: The Thermodynamic Gold Standard
Free Energy Perturbation (FEP+) utilizes molecular dynamics (MD) and explicit solvation to calculate the relative binding free energy ( ΔΔG ) between congeneric ligands[3].
-
Causality & Advantages: FEP+ employs a closed thermodynamic cycle, alchemically mutating "Ligand A" into "Ligand B" in both the unbound (solvated) and bound (complexed) states. By explicitly simulating the movement of water molecules and protein side-chains over time, FEP+ captures the true enthalpic and entropic contributions to binding (e.g., the massive entropic gain of releasing ordered water into the bulk solvent). This results in an accuracy approaching experimental variance (~0.6 kcal/mol), making it vastly superior to empirical docking for lead optimization[3].
Objective Comparison of In Vitro Validation Assays
To cross-validate FEP+ predictions, the in vitro assay must measure true thermodynamic affinity ( KD ), not just functional inhibition.
The Flaw of End-Point Biochemical Assays ( IC50 )
Standard enzymatic end-point assays (e.g., FRET, Luminescence) are highly dependent on substrate concentration and assay conditions (governed by the Cheng-Prusoff equation). They provide a static snapshot of inhibition rather than a direct measurement of binding energy, making them poor candidates for direct in silico cross-validation.
Surface Plasmon Resonance (SPR): Kinetic Resolution
SPR measures the association ( kon ) and dissociation ( koff ) rates in real-time without the need for fluorescent or radioactive labels[4].
-
Causality & Advantages: By immobilizing the target protein on a sensor chip and flowing the small molecule over it, SPR detects minute changes in the refractive index caused by mass accumulation[4]. This kinetic resolution is critical: two compounds can have the identical KD but vastly different residence times ( 1/koff ). Because FEP+ predictions of ΔG correlate directly with the SPR-derived KD (via the equation ΔG=RTlnKD ), SPR provides a mathematically sound cross-validation axis for our computational data.
Quantitative Performance Data
The following table summarizes the operational and performance metrics of these platforms, highlighting why a tiered approach is necessary.
| Metric | AutoDock Vina (In Silico) | Schrödinger FEP+ (In Silico) | SPR Kinetics (In Vitro) |
| Primary Output | Empirical Docking Score | ΔΔG (Relative Free Energy) | kon , koff , KD |
| Throughput | >100,000 compounds/day | 10–50 compounds/day (GPU cluster) | 100–300 compounds/day |
| Accuracy / Error | High false-positive rate | ~0.6 kcal/mol (approaches exp. error) | Highly accurate (label-free) |
| Solvent Treatment | Implicit (Mathematical approximation) | Explicit (Simulated water molecules) | Physical buffer (Real solvent) |
| Best Use Case | Primary virtual screening (Enrichment) | Lead optimization & rank-ordering | Biophysical cross-validation |
Self-Validating Experimental Protocols
To ensure strict scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental artifacts, ensuring that only high-confidence data is cross-validated.
Protocol A: Rigorous In Silico Rescoring via FEP+
-
System Preparation: Import the AutoDock Vina-derived top poses into the Protein Preparation Wizard. Causality: Missing side chains or incorrect protonation states will instantly derail MD simulations; PROPKA must be used to assign physiological pH states[3].
-
Perturbation Map Generation: Construct a perturbation graph connecting congeneric ligands. Self-Validation Step: Ensure no single edge represents a mutation of more than 10 heavy atoms to maintain phase-space overlap.
-
MD Simulation: Run explicit solvent MD (e.g., 5-20 ns per lambda window) using modern force fields (e.g., OPLS4).
-
Cycle Closure Analysis: Self-Validation Step: Calculate the hysteresis of closed thermodynamic cycles. If the cycle closure error exceeds 1.0 kcal/mol, the simulation is flagged for insufficient sampling or force-field mismatch, and the prediction is discarded.
Integrated workflow from Vina docking to FEP+ rescoring and SPR kinetic validation.
Protocol B: In Vitro Kinetic Validation via SPR
-
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Causality: To prevent active-site occlusion during cross-linking, pre-incubate the kinase with a known reversible inhibitor or ATP[4].
-
Solvent Correction (DMSO Calibration): Small molecules require DMSO for solubility, which causes massive bulk refractive index shifts. Self-Validation Step: Run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before and after the assay to mathematically correct for solvent mismatch. Failure to achieve a linear calibration curve invalidates the run.
-
Double-Referencing Injection: Flow the analyte over both the active channel and an unmodified reference channel simultaneously.
-
Kinetic Fitting: Subtract the reference channel and a blank buffer injection (double-referencing) to isolate the true binding signal. Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract kon , koff , and KD .
SPR double-referencing logic isolating true molecular binding from bulk solvent shifts.
References
-
Title: Dramatically improving hit rates with a modern virtual screening workflow | Source: Schrödinger | URL: 1
-
Title: Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening | Source: MDPI | URL: 2
-
Title: The maximal and current accuracy of rigorous protein-ligand binding free energy calculations | Source: PMC | URL: 3
-
Title: Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR | Source: PubMed | URL: 4
Sources
A Senior Application Scientist's Guide to the Independent Verification of Novel Compound Biological Activity
In the landscape of drug discovery and chemical biology, the initial report of a novel compound with potent and specific biological activity is a moment of significant excitement. However, the path from a promising initial finding to a validated chemical probe or therapeutic lead is paved with rigorous, and often challenging, independent verification. The well-documented "reproducibility crisis" in preclinical research underscores that initial findings can sometimes be difficult to replicate due to a variety of factors, including uncharacterized compound properties, subtle differences in experimental conditions, or even analytical errors.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the independent verification of a novel compound's biological activity. We will move beyond a simple checklist of experiments, focusing instead on the scientific rationale behind each step, the establishment of self-validating experimental systems, and the critical interpretation of comparative data. Our goal is to empower you to confidently and objectively assess the true biological potential of a novel chemical entity.
For this guide, we will use a common and illustrative case study: the independent verification of "Compound X," a newly published small molecule inhibitor reported to target the Epidermal Growth Factor Receptor (EGFR) kinase.
Part 1: The Foundational Framework for Verification
Before embarking on any wet-lab experiments, a robust foundational strategy is essential. This initial phase focuses on understanding the claim, sourcing the material, and defining the scope of the verification.
Deconstructing the Primary Claim
First, critically analyze the original publication. What is the core, verifiable claim? For our case study, the primary claim is that "Compound X selectively inhibits EGFR kinase activity, leading to reduced phosphorylation of downstream effectors and decreased proliferation of EGFR-dependent cancer cells."
This claim can be broken down into three testable hierarchies of biological activity:
-
Biochemical Target Engagement: Does Compound X physically interact with and inhibit the purified EGFR kinase protein?
-
Cellular Target Engagement & Pathway Modulation: Does Compound X inhibit EGFR phosphorylation in a relevant cellular context? Does it modulate downstream signaling?
-
Phenotypic Effect: Does this target engagement translate into the claimed cellular outcome (e.g., anti-proliferative effects)?
Sourcing and Authenticating the Physical Compound
The single most critical variable in a replication study is the compound itself. The original publication may have used a specific synthetic batch. It is crucial to source the compound with a clear certificate of analysis (CoA).
-
Procurement: Obtain the compound either from a reputable commercial vendor or through re-synthesis. If re-synthesizing, meticulous purification and characterization are paramount.
-
Identity and Purity Verification: Do not solely trust the vendor's CoA. It is best practice to independently verify the compound's identity and purity. Standard methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity. A purity level of >95% is generally required, with higher purity (>98%) being ideal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Solubility and Stability: Characterize the compound's solubility in common laboratory solvents (e.g., DMSO) and its stability in your specific assay media. A compound that precipitates in the cell culture media will produce misleading results.
Part 2: The Experimental Workflow: A Case Study with "Compound X"
This section details a logical, step-by-step experimental workflow to verify the activity of our putative EGFR inhibitor, Compound X. Each step is designed to be a self-validating system with appropriate controls.
Workflow Overview
The following diagram illustrates the logical flow of the verification process, moving from direct biochemical interaction to cellular function.
Caption: Inhibition of the EGFR signaling pathway by Compound X.
Experimental Protocol: Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Culture: Plate A431 cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Compound Treatment: Pre-treat cells with a dose range of Compound X (e.g., 0.1, 1, 10 µM) or a positive control (Gefitinib) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce maximal EGFR phosphorylation. A non-stimulated control is essential.
-
Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Probe with a primary antibody specific for p-EGFR (e.g., at Tyr1068). After washing, probe with a secondary antibody conjugated to HRP.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: It is crucial to strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure that the observed decrease in p-EGFR is not due to a general decrease in EGFR protein or loading errors.
Step 3: Cellular Phenotypic Assay
The Question: Does the observed cellular target engagement translate into the reported anti-proliferative effect?
The Rationale: This step connects target modulation to a functional cellular outcome, completing the verification of the primary claim.
The Method: A cell viability/proliferation assay, such as CellTiter-Glo®, measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed A431 cells in a 96-well, white-walled plate (for luminescence assays) at a low density.
-
Compound Treatment: The next day, treat cells with a 10-point serial dilution of Compound X and controls (Gefitinib, DMSO).
-
Incubation: Incubate for 72 hours, a common time frame to observe significant effects on proliferation.
-
Lysis and Signal Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the ATP present.
-
Data Analysis: Read luminescence and plot the results as % viability versus log[Compound X] concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Part 3: Data Interpretation and Comparative Analysis
The core of independent verification lies in comparing your data with the original report. A structured table is the most effective way to present this comparison.
Table 1: Comparative Analysis of Compound X Activity
| Assay Type | Parameter | Published Result | Independent Verification Result | Conclusion |
| Biochemical | EGFR Kinase IC₅₀ | 15 nM | 25 nM | Verified. The values are within a 2-3 fold difference, which is generally considered good agreement for biochemical assays. |
| Cellular | p-EGFR Inhibition IC₅₀ | 110 nM | 450 nM | Partially Verified. A 4-fold shift suggests potential differences in cell permeability or assay conditions. The compound is still active but less potent than reported. |
| Phenotypic | A431 Cell GI₅₀ | 250 nM | 1.2 µM | Partially Verified. The trend follows the cellular target engagement data. The compound is active but significantly less potent than originally claimed. |
Troubleshooting Discrepancies:
-
Biochemical vs. Cellular Potency: A large drop-off in potency from a biochemical to a cellular assay (as seen above) is common and can point to issues with cell permeability, efflux by transporters like P-glycoprotein, or compound stability in media.
-
Discrepancies with Published Data: If your results differ significantly (>5-10 fold), re-verify everything:
-
Compound: Was the purity and identity confirmed? Is it degrading?
-
Reagents: Are the cell lines the same passage number? Are antibodies properly validated? Is the recombinant enzyme from the same supplier and of high quality?
-
Protocol: Are incubation times, concentrations, and instrument settings identical? Minor differences can have major impacts.
-
Part 4: The Importance of Orthogonal Assays and Selectivity
A truly rigorous verification goes one step further by using an orthogonal assay—a different method to measure the same endpoint.
-
For Target Engagement: Instead of a kinase activity assay, one could use a biophysical binding assay like Differential Scanning Fluorimetry (DSF) or a cellular target engagement assay like NanoBRET™ to confirm the physical interaction between Compound X and EGFR.
-
For Selectivity: The original claim was that Compound X is "selective." This must be verified. A common approach is to screen the compound against a broad panel of other kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). This provides a quantitative measure of selectivity and can reveal potential off-targets that might be responsible for some of the observed cellular phenotype.
Conclusion
Independent verification is a cornerstone of scientific integrity. It is not merely about replicating a published number but about rigorously and systematically testing a scientific claim. By following a logical workflow from biochemical validation to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive and objective assessment of a novel compound's activity. Discrepancies are not failures; they are data points that provide deeper insight into the compound's true pharmacological properties, guiding future optimization and development efforts.
References
In drug discovery, understanding not just if a compound works, but how it works at a molecular level is paramount. When evaluating a lead compound and its structural analogs, a critical step is to compare their impact on the transcriptome. This guide provides a comprehensive framework for designing, executing, and interpreting studies aimed at assessing differential gene expression in response to treatment with related compounds. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and reproducible analysis that yields meaningful biological insights.
Part 1: The Blueprint for Discovery - Strategic Experimental Design
The success of any gene expression study is determined long before the first sample is placed in a sequencer. A meticulously planned experimental design is the most crucial aspect, ensuring that the data generated can definitively answer your research question.[1]
Defining the Core Question: Beyond "What Changed?"
Every experiment must start with a clear, well-defined hypothesis.[2] Are you trying to:
-
Compare Potency? Determine which analog elicits a desired transcriptomic signature at a lower concentration.
-
Elucidate Mechanism of Action? Identify if related compounds affect the same or different cellular pathways.
-
Assess Off-Target Effects? Discover if a structural modification reduces or introduces unintended transcriptomic changes.
-
Identify Biomarkers of Response? Find genes whose expression predicts sensitivity to a class of compounds.
The specificity of your question will dictate the choice of model, treatment conditions, and analytical approach.
Choosing the Right Battlefield: Model System Selection
The choice of a biological model is fundamental to the relevance of your findings.[2]
-
Immortalized Cell Lines: Offer consistency, ease of access, and are excellent for initial screens and mechanistic studies.[2] However, their biological relevance to complex diseases can be limited.
-
Primary Cells: Provide a closer representation of in vivo biology but can suffer from higher variability and limited availability.
-
Patient-Derived Organoids or Animal Models: Offer the most complex and biologically relevant systems but come with increased cost and ethical considerations.[2]
Expert Insight: For an initial comparison of related compounds, a well-characterized cancer cell line relevant to the therapeutic area is often the best choice. A pilot study can help assess cell viability and the dynamic range of the transcriptomic response to your compounds before committing to a large-scale experiment.[1]
Treatment Conditions: Dose, Time, and Controls
The devil is in the details of treatment. Variables like cell density, growth conditions, and compound exposure time can introduce significant variability.[2]
-
Dose-Response: It is essential to test a range of concentrations for each compound, ideally centered around the EC50 or IC50 value. This helps distinguish primary from secondary drug effects and reveals differences in potency.[1]
-
Time-Course: The effects of a drug on gene expression are dynamic. Capturing multiple time points (e.g., 6, 24, 48 hours) can reveal early transcriptional events versus later, adaptive responses.[1]
-
Controls are Non-Negotiable:
-
Untreated Control: Cells that have not been exposed to any treatment.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the compounds. This is the most critical comparator, as it controls for any effects of the solvent itself.[2]
-
A well-designed experiment will include multiple biological replicates for each condition (a minimum of three is standard) to account for biological variability and ensure statistical power.[3]
Part 2: Core Methodology - From Cells to Counts
High-quality data begins with high-quality sample preparation. RNA sequencing (RNA-Seq) is the gold standard for transcriptomic analysis, offering unparalleled sensitivity and dynamic range.[4]
Experimental Protocol 1: Total RNA Extraction and Quality Control
This protocol outlines the essential steps for isolating high-quality RNA, a prerequisite for successful RNA-Seq.
-
Cell Lysis & Homogenization:
-
Culture cells to ~80% confluency in a 6-well plate.
-
Aspirate media and wash cells once with 1X PBS.
-
Add 1 mL of TRIzol™ Reagent directly to the well and pipette up and down to lyse the cells.
-
-
Phase Separation:
-
Transfer the lysate to a microfuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
-
Quality Control (QC):
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop™ spectrophotometer.
-
Critically, assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality sequencing libraries.
-
RNA-Seq Library Preparation and Sequencing
The choice of library preparation kit is driven by the research question.[1] For standard differential gene expression analysis, a 3' mRNA-Seq method is often the most cost-effective and efficient choice, as it focuses sequencing reads on the 3' end of transcripts, which is sufficient for quantification.[2]
Sequencing Depth and Read Length: For differential gene expression profiling using 3' mRNA-Seq, a sequencing depth of 3-5 million single-end reads per sample is typically sufficient.[2] A read length of 75-100 bases is standard and cost-effective for this application.[2]
| Parameter | Recommendation for DGE Analysis | Rationale |
| Replicates | Minimum of 3 biological replicates per condition | To assess biological variability and achieve statistical power.[3] |
| RNA Quality | RIN ≥ 8 | High-quality RNA is essential for generating reliable and unbiased sequencing data. |
| Library Type | 3' mRNA-Seq (e.g., QuantSeq) | Cost-effective and powerful for gene expression quantification.[1] |
| Sequencing Depth | 3-5 Million Reads/Sample | Sufficient for accurate expression profiling with 3' mRNA-Seq methods.[2] |
| Read Length | Single-End (SR) 75-100 bp | Provides enough sequence information for unambiguous alignment for gene counting.[2] |
Part 3: The Analytical Pipeline - Deriving Biological Insight
Raw sequencing data is just the beginning. A rigorous bioinformatics pipeline is required to convert this data into a list of differentially expressed genes (DEGs).[2] This process involves quality control, alignment, quantification, and statistical testing.[3][5]
Experimental Protocol 2: Standard Bioinformatics Workflow
-
Raw Read Quality Control (QC):
-
Tool: FastQC
-
Purpose: To assess the quality of the raw sequencing reads (FASTQ files). It checks for per-base sequence quality, GC content, and adapter contamination.[1]
-
-
Read Trimming:
-
Tool: Trimmomatic or Cutadapt
-
Purpose: To remove low-quality bases and adapter sequences identified during QC. This improves the accuracy of downstream alignment.[3]
-
-
Alignment to a Reference Genome:
-
Tool: STAR or HISAT2
-
Purpose: To map the cleaned reads to their genomic location of origin. This step determines which gene each read came from.[3]
-
-
Quantification:
-
Tool: HTSeq or featureCounts
-
Purpose: To count the number of reads that map to each gene, resulting in a "count matrix." This matrix, with genes as rows and samples as columns, is the primary input for differential expression analysis.[6]
-
-
Differential Expression Analysis:
-
Tool: DESeq2 or edgeR (R packages)
-
Purpose: These tools take the raw count matrix, perform normalization to account for differences in sequencing depth and RNA composition between samples, and then perform statistical tests to identify genes with significant expression changes between conditions.[6][7][8]
-
Expert Insight: Normalization is a critical step that adjusts raw counts to make them comparable across samples.[5] Methods like the median of ratios used by DESeq2 are robust against the influence of a few highly expressed genes, which is crucial for accurate differential expression analysis.[9]
The output of this analysis is a results table for each comparison (e.g., Compound A vs. Vehicle, Compound B vs. Vehicle). This table typically includes the gene identifier, the base mean expression across all samples, the log2 fold change, a p-value, and an adjusted p-value (padj) or False Discovery Rate (FDR), which corrects for multiple testing.[10]
Part 4: Comparative Analysis & Interpretation
With lists of DEGs for each compound, the comparative analysis begins. The goal is to move from lists of genes to an understanding of the underlying biology.[11]
Visualizing and Clustering Expression Patterns
-
Volcano Plots: A powerful way to visualize the results of a single comparison, plotting the log2 fold change against the statistical significance (-log10 adjusted p-value). This quickly identifies genes with large, significant changes.[12]
-
Heatmaps and Hierarchical Clustering: To compare across multiple compounds, a heatmap of the top DEGs is invaluable. Hierarchical clustering will group genes with similar expression patterns and samples with similar transcriptomic profiles.[13][14] This can reveal if the related compounds induce a similar overall response or if they diverge significantly.
Pathway and Gene Ontology (GO) Enrichment Analysis
Identifying that 500 genes are upregulated is not as insightful as knowing that those 500 genes are all involved in the "PI3K-Akt signaling pathway."[15]
-
Tools: DAVID, Metascape, or R packages like clusterProfiler.
-
Purpose: These tools take your list of DEGs and test for the overrepresentation of predefined gene sets (e.g., KEGG pathways, GO terms).[16] This analysis provides a higher-level view of the biological processes and pathways perturbed by your compounds.
By performing pathway analysis on the DEGs unique to each compound and those shared among them, you can build a compelling narrative about their distinct and common mechanisms of action.
| Analysis Type | Question Answered | Example Insight |
| Venn Diagram of DEGs | Which genes are uniquely or commonly regulated? | Compound A and B share 80% of their DEGs, suggesting a similar primary mechanism. |
| Clustering Analysis | Do the compounds group together based on their overall transcriptomic impact? | Samples treated with Compound A cluster tightly with those treated with Compound B, separate from Compound C. |
| Pathway Analysis | What biological pathways are affected by each compound? | Compound A uniquely upregulates interferon signaling, suggesting a potential off-target immunomodulatory effect. |
Part 5: Ensuring Data Integrity - The Validation Imperative
While RNA-Seq is a powerful discovery tool, it is considered best practice to validate the expression changes of key genes using an independent method.[1]
Experimental Protocol 3: RT-qPCR Validation
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating RNA-Seq results due to its sensitivity and specificity.[17]
-
Gene Selection: Choose a handful of genes for validation, including highly upregulated, highly downregulated, and moderately changed genes. Also, include a "housekeeping" or reference gene whose expression is stable across all your treatment conditions.[18]
-
Primer Design: Design and validate primers for your selected genes to ensure they amplify a single, specific product.
-
Reverse Transcription: Convert an aliquot of the same RNA samples used for RNA-Seq into complementary DNA (cDNA).
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative expression of your target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the stable reference gene.
The fold changes observed by RT-qPCR should correlate well with those from the RNA-Seq data, providing strong confidence in your transcriptomic results.[19] Performing this validation on a new, independent set of biological samples provides even greater confidence in the biological response.[20]
Conclusion
References
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Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
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Parsek, M. (2025, May 28). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Lexogen. [Link]
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Costa, F. W. S., et al. (n.d.). DIFFERENTIAL PATHWAY DEPENDENCY DISCOVERY ASSOCIATED WITH DRUG RESPONSE ACROSS CANCER CELL LINES. bioRxiv. [Link]
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Rathore, S., et al. (2018). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. International Journal of Molecular Sciences, 19(6), 1847. [Link]
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Gohlmann, H., & Talloen, W. (2009). Expression profiling of drug response - from genes to pathways. PMC. [Link]
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Ghaffari, S., et al. (2022). Drug repurposing based on differentially expressed genes suggests drug combinations with possible synergistic effects in treatment of lung adenocarcinoma. Scientific Reports, 12(1), 18884. [Link]
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Sarkodie, J. K., et al. (2023). Blood-based transcriptomic biomarkers for response to [Lu]Lu-DOTA-TATE therapy in neuroendocrine tumors. ResearchGate. [Link]
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Illumina, Inc. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling: Section 3: Best Practices. [Link]
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Adina-Zada, A., et al. (2023). From bench to bytes: a practical guide to RNA sequencing data analysis. Frontiers in Genetics, 14, 1274535. [Link]
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Illumina, Inc. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling. [Link]
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Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. [Link]
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CD Genomics. (n.d.). What is Differential Gene Expression Analysis?. [Link]
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da Maia, L. C., et al. (2024). RNA-seq validation: software for selection of reference and variable candidate genes for RT-qPCR. BMC Genomics, 25(1), 668. [Link]
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Harvard T.H. Chan School of Public Health. (n.d.). Experimental design considerations. GitHub Pages. [Link]
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RNA-Seq Blog. (2018, August 15). Interpretation of differential gene expression results of RNA-seq data. [Link]
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Abu-Jamous, B., & Fa, R. (2020). Current State-of-the-Art of Clustering Methods for Gene Expression Data with RNA-Seq. In Clustering. IntechOpen. [Link]
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Columbia University. (2015, June 29). Design of “RNA-seq” Experiments. [Link]
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Pluto Bio. (2022, June 1). Differential Expression Analysis: Understanding the Ins and Outs. [Link]
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Medin, D. (2022, November 18). Oncology Bioinformatics project tutorial-Differential gene expression and Biomarker discovery analysis using Colorectal Cancer dataset. [Link]
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Freeman, J., et al. (2018). Interpretation of differential gene expression results of RNA-seq data: review and integration. Briefings in Bioinformatics, 21(3), 893-903. [Link]
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University of California, Davis. (n.d.). Introduction to Statistics for Differential Gene Expression Analysis. [Link]
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ResearchGate. (n.d.). Validation of RNA-seq data using real-time PCR (qRT-PCR) and western blot. [Link]
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SEQanswers. (2017, July 26). Do I Need to Validate My RNA-Seq Results With qPCR?. [Link]
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Cui, X., & Churchill, G. A. (2006). Comparison of various statistical methods for identifying differential gene expression in replicated microarray data. Briefings in Bioinformatics, 7(1), 38-47. [Link]
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EMBL-EBI. (n.d.). Differential gene expression analysis. [Link]
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Harvard T.H. Chan School of Public Health. (n.d.). Differential gene expression (DGE) analysis. GitHub Pages. [Link]
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Eisen, M. B., et al. (1998). Cluster analysis and display of genome-wide expression patterns. Proceedings of the National Academy of Sciences, 95(25), 14863-14868. [Link]
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Markova, E. (2019). Clustering for Gene Expression Analysis. CEUR Workshop Proceedings, 2422, 114-123. [Link]
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Larionov, A. (2020, April 8). Differential Gene Expression Analysis. [Link]
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RIMA. (n.d.). Chapter 4 Differential gene analysis. [Link]
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Read the Docs. (2021, May 19). DEseq2 Tutorial. [Link]
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de Souto, M. C. P., et al. (2008). Comparative analysis of clustering methods for gene expression time course data. Genetics and Molecular Biology, 31, 445-456. [Link]
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Seyednasrollah, F., et al. (2013). Comprehensive evaluation of differential gene expression analysis methods for RNA-seq data. Genome Biology, 14(1), R9. [Link]
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Harvard T.H. Chan School of Public Health. (n.d.). Chapter 1 Differential gene expression (DGE) analysis overview. [Link]
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Yeung, K. Y. (2001). Cluster analysis of gene expression data. ResearchGate. [Link]
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Sedlák, K., et al. (2020). Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data. Frontiers in Microbiology, 11, 1699. [Link]
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A Researcher's Guide to the Proper Disposal of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
As a novel research chemical, 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid (CAS No. 1094761-92-8) requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the proper disposal of this organic acid, grounded in established safety protocols and regulatory standards.
Foundational Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP), which serves as the primary written program outlining procedures for the safe handling and disposal of hazardous chemicals.[2][3][4] Compliance with the Resource Conservation and Recovery Act (RCRA), as enforced by the Environmental Protection Agency (EPA), is also mandatory for all generators of hazardous waste.[5][6]
Core Tenets for Disposal:
-
Characterization: All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[5][6]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions. A fundamental rule is to segregate acids from bases, and oxidizing agents from reducing agents and organic compounds.[7]
-
Containment: Waste must be stored in containers that are compatible with the chemical, properly labeled, and kept in a designated "Satellite Accumulation Area" (SAA).[7][8]
-
Training: All personnel handling chemical waste must be trained on the facility's specific disposal procedures and the hazards of the chemicals involved.[2][4]
Hazard Profile of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid
| Property | Inferred Hazard | Recommended Precautions |
| Physical State | Solid | Avoid dust inhalation.[10] |
| Chemical Class | Organic Acid | Corrosive. Avoid contact with skin and eyes.[7][9] |
| Toxicity | Unknown, but assume to be toxic. | Handle with appropriate personal protective equipment (PPE). |
| Environmental | Potentially harmful to aquatic life. | Do not dispose of down the drain or in regular trash.[5][11] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for detailed procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect pure, unadulterated 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid in a designated, labeled hazardous waste container.[12] This includes any contaminated items such as weighing paper or spatulas.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Acidic organic waste should be collected separately from other organic or aqueous wastes.[12]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[5][8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA, which should be located near the point of generation and under the control of laboratory personnel.[7][8]
-
Ensure secondary containment is used to prevent spills.[12]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8][13]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
For a small spill within a fume hood, it may be possible to neutralize it with a suitable agent (e.g., sodium bicarbonate) and absorb the material with a non-combustible absorbent for disposal as hazardous waste.[9]
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[11][14]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of 3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid, upholding their commitment to laboratory safety and environmental stewardship.
References
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Organic Acid Standard Operating Procedure. University of Washington. [Link]
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Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Safety Data Sheet. MUTOH Europe nv. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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OSHA Laboratory Standard 29 CFR 1910.1450. University of Texas at Austin. [Link]
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Chemical Waste Disposal Guidelines for Educational Facilities. MERI. [Link]
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Safety Data Sheet. Hanwha Chemical Co, Ltd. [Link]
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In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Chemical and Hazardous Waste Guide. University of Oslo. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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물질안전보건자료 (Material Safety Data Sheet). Evonik. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. coral.washington.edu [coral.washington.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dataplot.de [dataplot.de]
- 12. mn.uio.no [mn.uio.no]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
